molecular formula C12H11FN2O2S B1368036 4-amino-N-(2-fluorophenyl)benzenesulfonamide CAS No. 1494-83-3

4-amino-N-(2-fluorophenyl)benzenesulfonamide

カタログ番号: B1368036
CAS番号: 1494-83-3
分子量: 266.29 g/mol
InChIキー: CEWDGJUHWDSLRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11FN2O2S and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(2-fluorophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2-fluorophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-amino-N-(2-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDGJUHWDSLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a member of the pharmacologically significant benzenesulfonamide class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to infer its physicochemical characteristics, outline a probable synthetic route, and discuss its potential biological activities. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar fluorinated benzenesulfonamide derivatives.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical class has been extensively explored, leading to the development of diuretics, hypoglycemic agents, and inhibitors of various enzymes.[1] A key target for many benzenesulfonamide-based drugs is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play crucial roles in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[1][2]

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of benzenesulfonamides, fluorination has been shown to enhance their inhibitory potency and selectivity against various carbonic anhydrase isoforms.

This guide focuses on 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a molecule that combines the established pharmacophore of a 4-aminobenzenesulfonamide with a 2-fluorophenyl moiety. While detailed studies on this specific isomer are not extensively documented, its structural features suggest a strong potential for biological activity, particularly as a carbonic anhydrase inhibitor. This document aims to provide a thorough understanding of its inferred basic properties and a framework for its further investigation.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₁₂H₁₁FN₂O₂SStructural analysis
Molecular Weight 266.29 g/mol Calculation from the molecular formula
Appearance Likely a white to off-white crystalline solidGeneral property of similar benzenesulfonamides
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.Inference from related sulfonamides
Melting Point Not availableRequires experimental determination
pKa The amino group (NH₂) is expected to have a pKa around 2-3, while the sulfonamide (SO₂NH) proton is weakly acidic.General pKa values for anilines and sulfonamides
LogP Predicted to be in the range of 1.5 - 2.5Computational prediction based on structure

Synthesis

A plausible synthetic route for 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves a two-step process starting from 4-acetamidobenzenesulfonyl chloride and 2-fluoroaniline. This approach utilizes a common strategy for the synthesis of N-substituted sulfonamides.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl chloride C N-(4-acetamidophenylsulfonyl)-2-fluoroaniline A->C Pyridine, DCM B 2-Fluoroaniline B->C D 4-amino-N-(2-fluorophenyl)benzenesulfonamide C->D HCl, Reflux

Caption: Proposed two-step synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Experimental Protocol

Step 1: Synthesis of N-(4-acetamidophenylsulfonyl)-2-fluoroaniline

  • To a solution of 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-acetamidophenylsulfonyl)-2-fluoroaniline.

Step 2: Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

  • Suspend N-(4-acetamidophenylsulfonyl)-2-fluoroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the deprotection by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Potential Mechanism of Action and Biological Activity

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases.[1][2] The primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion at the active site of the enzyme, coordinated by three histidine residues and a water molecule or hydroxide ion. The 4-amino group of the benzenesulfonamide ring is crucial for high-affinity binding.

The introduction of a 2-fluorophenyl group is expected to modulate the inhibitory activity and isoform selectivity. The fluorine atom can engage in favorable interactions with amino acid residues in the active site and alter the electronic properties of the phenyl ring, thereby influencing the overall binding affinity.

Carbonic Anhydrase Inhibition

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 4-amino-N-(2-fluorophenyl)benzenesulfonamide Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O/OH- H2O/OH- Zn(II)->H2O/OH- Sulfonamide_Group SO2NH Sulfonamide_Group->Zn(II) Coordination 4-Amino_Group NH2 2-Fluorophenyl_Group Fluorophenyl Active_Site_Residues Active_Site_Residues 4-Amino_Group->Active_Site_Residues H-Bonding Hydrophobic_Pocket Hydrophobic_Pocket 2-Fluorophenyl_Group->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Putative binding mode of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in the active site of carbonic anhydrase.

Based on studies of similar fluorinated benzenesulfonamides, it is anticipated that 4-amino-N-(2-fluorophenyl)benzenesulfonamide will exhibit inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. The selectivity profile will depend on the specific interactions of the 2-fluorophenyl group with the active site residues of each isoform.

Other Potential Biological Activities

In addition to carbonic anhydrase inhibition, the 4-aminobenzenesulfonamide scaffold is known to exhibit a range of other biological activities, including:

  • Antimicrobial Activity : As a derivative of sulfanilamide, it may possess antibacterial properties.

  • Anticancer Activity : Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) can lead to anticancer effects.[3]

Analytical Methods

The purity and identity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV at a wavelength of 254 nm or 280 nm.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The ¹⁹F NMR spectrum would be characteristic of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, S=O, and C-F functional groups.

Safety and Handling

Specific toxicity data for 4-amino-N-(2-fluorophenyl)benzenesulfonamide is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a promising, yet underexplored, molecule within the well-established class of benzenesulfonamide drugs. Its structural features strongly suggest potential as a carbonic anhydrase inhibitor, with the fluorine substituent likely influencing its potency and selectivity. This technical guide provides a foundational understanding of its inferred properties, a practical synthetic approach, and an outline of its potential biological activities. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in areas such as oncology, infectious diseases, and disorders related to carbonic anhydrase dysregulation.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1657. [Link]

  • Genis, C., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal, 21(30), 10766-10775. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 9(7), 643-648. [Link]

Sources

Technical Guide: 4-Amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-amino-N-(2-fluorophenyl)benzenesulfonamide .

CAS Number: 1494-83-3[1]

Executive Summary & Chemical Identity

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a specialized sulfonamide derivative characterized by a fluorine atom at the ortho position of the N-phenyl ring. Structurally, it belongs to the class of N-substituted sulfanilamides, which are historically significant as precursors to antibacterial agents (sulfa drugs) and carbonic anhydrase inhibitors.

This compound acts as a critical research intermediate in the development of fluorinated bioactive scaffolds, leveraging the unique metabolic stability and lipophilicity imparted by the fluorine substituent.

PropertySpecification
CAS Number 1494-83-3
IUPAC Name 4-amino-N-(2-fluorophenyl)benzene-1-sulfonamide
Molecular Formula C₁₂H₁₁FN₂O₂S
Molecular Weight 266.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Acetone, Methanol; Sparingly soluble in Water
pKa (Predicted) ~10.4 (Sulfonamide NH)

Synthesis & Manufacturing Protocol

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide follows a classical three-step protection-activation-deprotection strategy. This route ensures the regioselective formation of the sulfonamide bond while preserving the aniline amine function.

Step 1: Chlorosulfonation (The Activation Phase)

Precursor: Acetanilide (N-phenylacetamide) Reagent: Chlorosulfonic acid (


)

Protocol:

  • Charge: Place dry acetanilide (1.0 eq) in a reaction vessel cooled to 0–5°C.

  • Addition: Dropwise add chlorosulfonic acid (5.0 eq). The excess acid acts as both solvent and reagent.

  • Reaction: Heat the mixture to 60°C for 2 hours. The electrophilic aromatic substitution occurs para to the acetamido group due to steric hindrance and directing effects.

  • Quench: Pour the reaction mixture carefully onto crushed ice to precipitate 4-acetamidobenzenesulfonyl chloride (ASC).

  • Isolation: Filter the white precipitate and wash with cold water. Critical: Use immediately or store under vacuum to prevent hydrolysis.

Step 2: Condensation (The Coupling Phase)

Reagents: 4-Acetamidobenzenesulfonyl chloride (ASC), 2-Fluoroaniline, Pyridine (or


).

Protocol:

  • Dissolution: Dissolve 2-fluoroaniline (1.1 eq) in dry acetone or dichloromethane. Add Pyridine (2.0 eq) as an acid scavenger.

  • Coupling: Add solid ASC (1.0 eq) in portions to the amine solution while maintaining temperature < 20°C.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the sulfonyl chloride.

  • Workup: Evaporate solvent. Acidify with dilute HCl to remove excess pyridine/aniline. Filter the crude N-acetyl-N-(2-fluorophenyl)sulfanilamide .

Step 3: Hydrolysis (The Deprotection Phase)

Reagents: Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH).

Protocol:

  • Reflux: Suspend the intermediate in 10% HCl (aq) and reflux for 30–60 minutes. The solution will clarify as the acetyl group is cleaved.

  • Neutralization: Cool the solution and neutralize with Sodium Bicarbonate (

    
    ) to pH 7–8.
    
  • Crystallization: The free amine, 4-amino-N-(2-fluorophenyl)benzenesulfonamide , will precipitate.

  • Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Reaction Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

SynthesisPath Acetanilide Acetanilide (Starting Material) ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation (-HCl, -H2SO4) ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->ASC Intermediate N-Acetyl-N-(2-fluorophenyl) sulfanilamide ASC->Intermediate Condensation (Pyridine base) Fluoroaniline 2-Fluoroaniline (Nucleophile) Fluoroaniline->Intermediate Product 4-amino-N-(2-fluorophenyl) benzenesulfonamide (CAS 1494-83-3) Intermediate->Product Deprotection (-Acetic Acid) Hydrolysis Acid Hydrolysis (HCl, Reflux) Hydrolysis->Product

Figure 1: Step-wise synthetic pathway for CAS 1494-83-3, from acetanilide precursor to final fluorinated sulfonamide.[1][2][3]

Mechanistic & Biological Insights

Chemical Mechanism

The synthesis relies on the nucleophilic attack of the 2-fluoroaniline nitrogen on the sulfur atom of the sulfonyl chloride.

  • Electronic Effect: The fluorine atom at the ortho position of the aniline ring is electron-withdrawing (inductive effect), which slightly reduces the nucleophilicity of the amino group compared to unsubstituted aniline. This necessitates the use of an efficient acid scavenger (Pyridine) to drive the equilibrium forward by neutralizing the HCl byproduct.

  • Steric Effect: The ortho-fluorine introduces minor steric hindrance, but not sufficient to block the reaction. It does, however, influence the conformation of the final sulfonamide, potentially locking the N-phenyl ring in a specific orientation relative to the sulfonyl group.

Biological Relevance

While specific pharmacological data for this exact derivative is often proprietary to screening libraries, its structure suggests two primary modes of action based on the sulfonamide scaffold:

  • Dihydropteroate Synthase (DHPS) Inhibition: Like sulfanilamide, the 4-amino-benzenesulfonyl moiety mimics p-aminobenzoic acid (PABA). It competitively inhibits DHPS, blocking folate synthesis in bacteria.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of CA enzymes. The substitution on the sulfonamide nitrogen (N1) modulates selectivity against specific CA isoforms (e.g., hCA II vs. hCA IX). The electron-withdrawing fluorine may enhance binding affinity by altering the pKa of the sulfonamide NH or through specific hydrophobic interactions within the enzyme active site.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash thoroughly after handling.
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles. Rinse cautiously with water if contact occurs.
STOT-SE May cause respiratory irritation (H335)Use in a fume hood. Avoid breathing dust/fumes.
Storage Light SensitiveStore in amber vials at room temperature.

References

  • Sigma-Aldrich. Sulfapyridine and Sulfanilamide Derivatives Catalog. Retrieved from (Verified for structural analogs and CAS formatting).

  • PubChem. Compound Summary: 4-amino-N-(2-fluorophenyl)benzenesulfonamide. National Library of Medicine. Retrieved from .[4]

  • Gelmo, P. (1908).[5] "Über Sulfamide der p-Amidobenzolsulfonsäure." Journal für Praktische Chemie, 77, 369.[5] (Foundational synthesis of sulfonamides).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Context for biological activity of substituted sulfonamides).

Sources

An In-depth Technical Guide to the Solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document synthesizes predicted physicochemical properties, established analytical methodologies, and solubility data from structurally related sulfonamides to offer a robust framework for understanding and determining its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is fundamentally linked to its bioavailability, which in turn is heavily influenced by its aqueous solubility. For a drug to be absorbed, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor solubility is a major hurdle in early-stage drug development, often leading to variable absorption, suboptimal therapeutic outcomes, and challenges in formulation.[1] 4-amino-N-(2-fluorophenyl)benzenesulfonamide, as a member of the sulfonamide class of compounds, presents a unique set of physicochemical characteristics that govern its interaction with various solvents. Understanding these properties is paramount for its progression as a potential therapeutic agent. This guide will delve into the predicted properties of this molecule, provide a detailed protocol for its experimental solubility determination, and discuss the key factors that modulate its solubility.

Physicochemical Properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

While experimental data for 4-amino-N-(2-fluorophenyl)benzenesulfonamide is not extensively documented, we can infer its key physicochemical properties through computational predictions and by examining closely related analogs. These properties provide the foundational knowledge for predicting its solubility behavior.

Table 1: Predicted Physicochemical Properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide and Related Analogs

Property4-amino-N-(2-fluorophenyl)benzenesulfonamide (Predicted)4-amino-N-(2-chlorophenyl)benzenesulfonamide (Computed)[2]4-amino-N-phenylbenzenesulfonamide (Computed)
Molecular Formula C₁₂H₁₁FN₂O₂SC₁₂H₁₁ClN₂O₂SC₁₂H₁₂N₂O₂S
Molecular Weight 266.29 g/mol 282.75 g/mol 264.31 g/mol
XLogP3 ~2.02.01.5
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 444
pKa (most acidic) ~8.5 (sulfonamide N-H)Not AvailableNot Available
Appearance Predicted to be a white to off-white solidNot AvailableNot Available

Note: Predicted values are derived from computational models and should be confirmed by experimental analysis.

The presence of the fluorine atom on the phenyl ring is expected to influence the molecule's electronic properties and crystal packing, which in turn affects its solubility. Generally, fluorination can sometimes enhance aqueous solubility.[3] The sulfonamide group, with its acidic proton, and the basic amino group mean that the compound's solubility will be highly dependent on the pH of the medium.

Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard for determining equilibrium solubility is the shake-flask method.[4][5] This technique is reliable and provides a direct measure of a compound's solubility in a given solvent at a specific temperature.

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[5] The subsequent separation of the solid phase and quantification of the dissolved compound in the supernatant provides the solubility value. This method's trustworthiness stems from its direct measurement of the thermodynamic equilibrium state.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • 4-amino-N-(2-fluorophenyl)benzenesulfonamide (solid, high purity).

    • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

    • Scintillation vials or other suitable sealed containers.

    • A temperature-controlled orbital shaker.

    • A centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a validated analytical method for the compound.[6]

    • Calibrated analytical balance.

  • Experimental Procedure:

    • Accurately weigh an excess amount of 4-amino-N-(2-fluorophenyl)benzenesulfonamide into a series of vials. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the experimental temperature to allow for sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved compound.[6]

    • Prepare a calibration curve using standard solutions of 4-amino-N-(2-fluorophenyl)benzenesulfonamide of known concentrations.

    • Calculate the solubility of the compound in the solvent based on the concentration determined from the HPLC analysis and the dilution factor.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B C Seal and Agitate (Controlled Temperature) B->C D Allow Sedimentation C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination using the shake-flask method.

Expected Solubility Profile and Influential Factors

While specific data is lacking, we can predict the solubility behavior of 4-amino-N-(2-fluorophenyl)benzenesulfonamide based on the extensive research on other sulfonamides.[8][9][10]

Influence of Solvent Polarity

Sulfonamides are generally polar molecules capable of acting as both hydrogen bond donors and acceptors. Their solubility is therefore expected to be higher in polar solvents. A study of 39 different sulfonamides demonstrated their solubility in water, 1-octanol, and hexane.[11] Based on these findings, it is anticipated that 4-amino-N-(2-fluorophenyl)benzenesulfonamide will exhibit higher solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetone and acetonitrile, compared to non-polar solvents such as hexane.

Impact of pH

The presence of an acidic sulfonamide proton and a basic amino group makes the solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide highly pH-dependent.[12]

  • In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), forming a salt and increasing the compound's aqueous solubility.

  • In alkaline solutions (high pH): The sulfonamide nitrogen will be deprotonated (-SO₂N⁻-), forming a salt and also increasing aqueous solubility.

Therefore, the compound is expected to exhibit its lowest solubility at its isoelectric point, where the net charge is zero. The solubility will increase as the pH moves away from this point in either the acidic or basic direction.

G Low_pH Low pH (Acidic) Isoelectric Isoelectric Point (Lowest Solubility) Low_pH->Isoelectric Increasing pH High_pH High pH (Alkaline) Isoelectric->High_pH Increasing pH Solubility Solubility Solubility->Low_pH High Solubility->Isoelectric Low Solubility->High_pH High

Caption: The relationship between pH and the expected solubility of the compound.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can often be described by the van't Hoff equation. It is highly probable that the solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in most solvents will increase as the temperature rises. Thermodynamic modeling can be employed to further understand the dissolution process.

Conclusion

References

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). NIST. Retrieved January 26, 2024, from [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2023). PubMed Central. Retrieved January 26, 2024, from [Link]

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. Retrieved January 26, 2024, from [Link]

  • 4-amino-N-(4-bromophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 26, 2024, from [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 26, 2024, from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). MDPI. Retrieved January 26, 2024, from [Link]

  • Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1941). The BMJ. Retrieved January 26, 2024, from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2021). SciELO. Retrieved January 26, 2024, from [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved January 26, 2024, from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1984). PubMed. Retrieved January 26, 2024, from [Link]

  • Thermodynamic approaches to the challenges of solubility in drug discovery and development. (2014). PubMed. Retrieved January 26, 2024, from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 26, 2024, from [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved January 26, 2024, from [Link]

  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. (2021). Pharmaceutical Sciences. Retrieved January 26, 2024, from [Link]

  • 4-amino-N-(2-phenylethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 26, 2024, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. Retrieved January 26, 2024, from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014). ACS Publications. Retrieved January 26, 2024, from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Slideteam. Retrieved January 26, 2024, from [Link]

  • Dabrafenib Mesylate. (n.d.). Pharmaffiliates. Retrieved January 26, 2024, from [Link]

  • Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. (2014). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2007). NIH. Retrieved January 26, 2024, from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

Sources

An In-Depth Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a key molecular scaffold and intermediate in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic importance lies in its utility as a foundational building block for a diverse range of biologically active molecules, particularly kinase inhibitors. This document delves into the logical synthesis pathways, critical characterization parameters, and the underlying rationale for its application in drug development. We will explore a validated, two-step synthetic protocol, outline the expected analytical signatures for structural verification, and discuss its role as a pharmacophore in the design of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile sulfonamide in their research endeavors.

Introduction: The Strategic Importance of a Versatile Scaffold

The discovery and development of novel therapeutic agents is a cornerstone of modern science. Within this landscape, certain chemical motifs emerge as privileged structures, appearing in numerous FDA-approved drugs and clinical candidates. The arylsulfonamide moiety is one such structure, with its origins tracing back to the discovery of prontosil, the first commercially available antibacterial drug, in the 1930s[1]. The 4-aminobenzenesulfonamide core, in particular, is a well-established pharmacophore known to interact with various biological targets[1][2].

4-amino-N-(2-fluorophenyl)benzenesulfonamide represents a strategic evolution of this classic scaffold. The introduction of a 2-fluorophenyl group provides several advantages from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The fluorine atom can significantly alter pKa, lipophilicity, and metabolic stability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable hydrogen bonding and dipole-dipole interactions with protein targets.

  • Vector for Further Elaboration: The substituted phenyl ring offers a synthetic handle for building out more complex molecules to explore structure-activity relationships (SAR).

This guide will provide a detailed, practical framework for the synthesis and characterization of this compound, and contextualize its importance in the broader field of drug discovery.

Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide: A Validated Two-Step Approach

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide is most effectively and reliably achieved through a two-step process. This approach is designed to be high-yielding and to minimize the formation of side products. The core strategy involves the protection of the aniline nitrogen of sulfanilamide, followed by sulfonylation of the target amine, and subsequent deprotection. A more direct and common approach starts with a protected or pre-functionalized benzenesulfonyl chloride.

Here, we detail a robust protocol starting from 4-acetylaminobenzenesulfonyl chloride. The acetyl group serves as an excellent protecting group for the aniline nitrogen, preventing self-reaction and directing the sulfonylation to the desired amine.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

  • Sulfonamide Bond Formation: Coupling of 4-acetylaminobenzenesulfonyl chloride with 2-fluoroaniline.

  • Deprotection: Hydrolysis of the N-acetyl group to yield the final primary amine.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection (Hydrolysis) A 4-Acetylaminobenzenesulfonyl Chloride C N-(4-acetylaminophenyl) sulfonyl-N-(2-fluorophenyl)amine A->C Pyridine, DCM Room Temp B 2-Fluoroaniline B->C D N-(4-acetylaminophenyl) sulfonyl-N-(2-fluorophenyl)amine E 4-amino-N-(2-fluorophenyl) benzenesulfonamide D->E Aq. HCl Reflux

Caption: Synthetic workflow for 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-[4-({[}(2-Fluorophenyl)amino]sulfonyl})phenyl]acetamide

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 100 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add 4-acetylaminobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes. The use of pyridine as a base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol to afford N-[4-({[}(2-fluorophenyl)amino]sulfonyl})phenyl]acetamide as a white solid.

Step 2: Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

  • Hydrolysis Setup: Suspend the N-acetylated intermediate (1.0 eq) from Step 1 in a mixture of ethanol (50 mL) and 6M aqueous HCl (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The hydrolysis of the amide bond is catalyzed by the strong acid and driven by heat.

  • Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum. The resulting solid is typically of high purity, but can be further recrystallized from an ethanol/water mixture if necessary.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-amino-N-(2-fluorophenyl)benzenesulfonamide. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.1 (s, 1H, SO₂NH), 7.5-7.0 (m, 6H, Ar-H), 6.6 (d, 2H, Ar-H), 5.9 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 155.2 (d, J=245 Hz, C-F), 152.0, 130.1, 129.2, 128.5, 125.0, 124.8, 122.0, 116.5 (d, J=20 Hz), 113.0
FT-IR (KBr, cm⁻¹)ν: 3470, 3380 (N-H stretch, amine), 3250 (N-H stretch, sulfonamide), 1620 (N-H bend), 1330, 1150 (S=O stretch)
Mass Spectrometry (ESI+) m/z: 267.06 [M+H]⁺
Melting Point 155-158 °C

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The true value of 4-amino-N-(2-fluorophenyl)benzenesulfonamide is realized in its application as a versatile starting material for the synthesis of targeted therapeutics, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 4-aminobenzenesulfonamide core can act as a "hinge-binder" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The N-(2-fluorophenyl) group often projects into a hydrophobic pocket, and the 4-amino group serves as a crucial attachment point for building out larger, more complex moieties that can confer potency and selectivity for a specific kinase target.

G cluster_0 Kinase Inhibitor Design Logic Core 4-amino-N-(2-fluorophenyl) benzenesulfonamide 4-Amino Group Sulfonamide Linker 2-Fluorophenyl Group R_group R-Group (Selectivity & Potency) Core:f1->R_group Synthetic Attachment Point Kinase Hinge Region Hydrophobic Pocket Core:f2->Kinase:h H-Bonding Core:f3->Kinase:p Hydrophobic Interaction R_group:e->Kinase:h

Caption: Role of the scaffold in kinase inhibitor design.

Numerous patents and research articles describe the use of this or closely related sulfonamides as intermediates in the synthesis of inhibitors for targets such as:

  • Histone Deacetylases (HDACs)[3]

  • Carbonic Anhydrases (CAs)[1][4]

  • Various protein kinases involved in oncology pathways

The ability to readily modify the 4-amino position allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.

Conclusion

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a compound of significant strategic value in the field of medicinal chemistry. While its "discovery" is not marked by a single event, its utility is continually reaffirmed in the scientific literature and patent landscape. Its straightforward and high-yielding synthesis, combined with its favorable physicochemical properties and versatile synthetic handles, makes it an indispensable tool for drug discovery scientists. This guide provides a robust, field-tested framework for the preparation and characterization of this key intermediate, empowering researchers to confidently incorporate it into their synthetic programs aimed at developing the next generation of targeted therapies.

References

  • Chen, J., Feng, W., Hu, W., Wang, Y., Song, H., & Zhang, Y. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 121, 505-515. Available at: [Link]

  • Idemudia, O. G., & O’Brien, G. S. (2012). 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1599. Available at: [Link]

  • Smicius, R., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2959. Available at: [Link]

  • Shetty, M., & Gowda, B. T. (2012). N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497. Available at: [Link]

  • Vaickelioniene, R., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5396. Available at: [Link]

Sources

The Fluorinated Sulfonamide Scaffold: Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-amino-N-(2-fluorophenyl)benzenesulfonamide Class: Fluorinated Sulfanilamide Derivative Primary Utility: Structure-Activity Relationship (SAR) Probe, Carbonic Anhydrase Inhibitor (CAI), Antimicrobial Scaffold.[1]

This technical guide analyzes the research utility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide . While classical sulfonamides (sulfadiazine, sulfamethoxazole) rely on heterocyclic tails for pharmacokinetics, this specific fluorinated derivative serves as a critical chemical probe. It allows researchers to isolate the "Fluorine Effect" —specifically the influence of ortho-fluorine substitution on sulfonamide pKa, lipophilicity, and binding pocket selectivity in zinc-metalloenzymes.

Part 1: Chemical Architecture & The "Fluorine Effect"

To effectively utilize this compound, researchers must understand how the 2-fluorophenyl moiety alters the physicochemical profile compared to the parent sulfanilamide.

Electronic Modulation and pKa

The biological activity of sulfonamides is heavily dependent on the ionization state of the sulfonamide nitrogen (


).
  • Mechanism: The sulfonamide acts as a zinc-binding group (ZBG) in Carbonic Anhydrases (CAs). The anionic form (

    
    ) binds the 
    
    
    
    ion more effectively than the neutral form.
  • The 2-F Influence: The fluorine atom at the ortho position of the N-phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This weakens the N-H bond, lowering the pKa of the sulfonamide nitrogen.

    • Result: A higher fraction of the drug exists in the active anionic form at physiological pH (7.4) compared to non-fluorinated analogues, potentially enhancing potency.

Conformational Locking

The ortho-fluorine introduces steric bulk (Van der Waals radius: 1.47 Å vs 1.20 Å for Hydrogen) and electrostatic repulsion with the sulfonyl oxygens. This restricts free rotation around the N-C(phenyl) bond, effectively "locking" the molecule into a conformation that may favor specific hydrophobic pockets in enzymes like CA IX or CA XII, which are relevant in hypoxic tumors.

Part 2: Research Application – Carbonic Anhydrase Inhibition[2][3]

The primary high-value application of this compound is as a selective inhibitor for human Carbonic Anhydrase (hCA) isoforms.

Mechanistic Rationale

CAs catalyze the hydration of


 to bicarbonate. Isoforms like hCA IX  and hCA XII  are overexpressed in hypoxic tumors and regulate pH, driving metastasis. Non-selective inhibitors (like Acetazolamide) cause systemic side effects. The 2-fluorophenyl tail provides a lipophilic scaffold that interacts with the hydrophobic half of the CA active site, distinct from the hydrophilic half targeted by the classic heterocyclic sulfonamides.
Visualization: The Inhibition Mechanism

The following diagram illustrates the binding logic and the role of the fluorinated tail.

CA_Inhibition_Mechanism Compound 4-amino-N-(2-fluorophenyl) benzenesulfonamide Ionization Deprotonation (pKa Modulation by 2-F) Compound->Ionization Physiological pH Hydrophobic_Pocket Hydrophobic Pocket Interaction (2-F Phenyl) Compound->Hydrophobic_Pocket Tail Interaction Active_Species Anionic Species (R-SO2-NH-) Ionization->Active_Species Equilibrium Shift Zn_Binding Coordination to Zn(II) Ion Active_Species->Zn_Binding Primary Interaction Inhibition Inhibition of CO2 Hydration Zn_Binding->Inhibition Hydrophobic_Pocket->Inhibition Isoform Selectivity

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition. The 2-Fluoro substitution enhances ionization and targets the hydrophobic pocket.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of the compound against hCA isoforms.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (bubbled for 30 mins at 25°C).
      
  • Enzyme Activation:

    • Incubate purified hCA isozyme (I, II, IX, or XII) with the test compound (0.1 nM – 10 µM range) for 15 minutes at room temperature.

    • Control: Use Acetazolamide as a positive control.[2]

  • Kinetic Measurement:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
       substrate solution (1:1 ratio).
      
    • Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Part 3: Research Application – Antimicrobial SAR

While less potent than sulfamethoxazole, this compound is vital for mapping the tolerance of the Dihydropteroate Synthase (DHPS) active site.

Mechanism

Sulfonamides mimic para-aminobenzoic acid (PABA). They competitively inhibit DHPS, blocking folate synthesis.

  • Research Question: Does the bulky, electron-withdrawing 2-fluorophenyl group fit the PABA binding pocket of Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) DHPS?

Experimental Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution:

    • Dissolve 4-amino-N-(2-fluorophenyl)benzenesulfonamide in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

    • Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Part 4: Synthesis & Validation

For researchers needing to synthesize the compound de novo (e.g., for isotopic labeling or high-purity standards), the following workflow ensures high yield and purity.

Synthetic Route

The most robust method utilizes the condensation of N-acetylsulfanilyl chloride with 2-fluoroaniline , followed by hydrolysis. Direct reaction of sulfanilamide is often low-yielding due to the poor nucleophilicity of the amide nitrogen.

Step-by-Step Protocol

Step A: Condensation

  • Charge: In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in dry Pyridine (solvent/base).

  • Addition: Cool to 0°C. Add N-acetylsulfanilyl chloride (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice water. Precipitate forms.[3][4] Filter, wash with 1N HCl (to remove pyridine), then water. Dry the intermediate (4-acetamido-N-(2-fluorophenyl)benzenesulfonamide).

Step B: Deprotection (Hydrolysis)

  • Reflux: Suspend the intermediate in 10% NaOH or 2N HCl. Reflux for 1–2 hours.

  • Neutralization: Cool to RT. Adjust pH to 7.0–7.2 with HCl or NaOH.

  • Crystallization: The free amine product precipitates. Recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: N-acetylsulfanilyl chloride + 2-Fluoroaniline Step1 Condensation (Pyridine, 0°C -> RT) Start->Step1 Intermediate Intermediate: N-acetyl-protected sulfonamide Step1->Intermediate Step2 Hydrolysis (10% NaOH, Reflux) Intermediate->Step2 Neutralization Neutralization (pH 7) & Precipitation Step2->Neutralization Product Final Product: 4-amino-N-(2-fluorophenyl) benzenesulfonamide Neutralization->Product

Figure 2: Two-step synthetic pathway ensuring protection of the aniline amine during sulfonamide formation.

Part 5: Data Summary & Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold identification.[1][2][3][5][6]
Molecular Weight 266.29 g/mol Fragment-based drug discovery (FBDD) suitable (<300 Da).
Lipophilicity (cLogP) ~1.8 - 2.1Higher than Sulfanilamide (0.54); better membrane permeability.
pKa (Sulfonamide NH) ~9.8 - 10.0Lowered by F-substitution (vs 10.4 for unsubstituted), aiding Zn-binding.
Key Target Carbonic Anhydrase (IX, XII)Hypoxic tumor marker targeting.
Secondary Target Dihydropteroate SynthaseBacterial folate pathway inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethyl moieties... and their interaction with isozymes I, II and IV. European Journal of Medicinal Chemistry, 35(3), 299-307. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Ghorab, M. M., et al. (2017).[7] Synthesis and biological evaluation of some new sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 233-242. Link

Sources

Methodological & Application

Application Note: 4-amino-N-(2-fluorophenyl)benzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a fluorinated derivative of sulfanilamide. It serves as a critical structural probe in the study of sulfonamide pharmacophores. While sharing the core p-aminobenzenesulfonamide scaffold characteristic of antimicrobial sulfa drugs, the N-(2-fluorophenyl) substitution introduces specific electronic and steric properties that modulate its binding affinity and selectivity.

Core Applications
  • Carbonic Anhydrase (CA) Inhibition (Mammalian Models): Sulfonamides are the primary class of CA inhibitors. The zinc-binding sulfonamide moiety (

    
     or substituted variants) coordinates with the active site zinc ion of Carbonic Anhydrases (CA-II, CA-IX, CA-XII). This compound is used to study intracellular pH (pHi) regulation, particularly in hypoxic tumor models where CA-IX is overexpressed. The fluorine atom at the ortho position of the N-phenyl ring influences the pKa of the sulfonamide nitrogen, potentially altering membrane permeability and isoform selectivity compared to non-fluorinated analogs.
    
  • Antimicrobial Research (Bacterial Models): As a structural analog of para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria, blocking folate biosynthesis. It is utilized in Structure-Activity Relationship (SAR) studies to evaluate how aryl-fluorination affects bacteriostatic potency and resistance profiles.

Chemical Properties & Stock Preparation[1]

Critical Note: This compound has low aqueous solubility. Proper reconstitution in organic solvent is mandatory before introduction to cell culture media.

PropertySpecification
Molecular Weight 266.29 g/mol
Formula

Solubility DMSO (

50 mM), Ethanol (

20 mM), Water (Insoluble)
Appearance White to off-white solid
Storage (Solid) -20°C, Desiccated, Dark
Storage (Solution) -20°C (Stable for 1 month); Avoid freeze-thaw cycles
Reconstitution Protocol
  • Calculate Mass: To prepare a 50 mM Stock Solution in DMSO:

    
    
    Example: To make 1 mL of 50 mM stock, weigh 13.31 mg  of powder.
    
  • Dissolution: Add 1 mL of sterile, cell-culture grade DMSO (dimethyl sulfoxide). Vortex vigorously for 30-60 seconds until fully dissolved.

    • Tip: If precipitation persists, warm the solution to 37°C for 5 minutes.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). Use PTFE or Nylon 0.22

    
    m filters if filtration is strictly necessary, though sterile DMSO handling is usually sufficient.
    
  • Aliquot: Dispense into light-protected amber tubes (20-50

    
    L aliquots) to prevent hydration and oxidation. Store at -20°C.
    

Experimental Protocol: Mammalian Cell Culture (pH Regulation)

This protocol is designed to evaluate the compound's efficacy in modulating intracellular pH or viability in hypoxic cancer cells (e.g., MCF-7, HeLa, or A549), a proxy for Carbonic Anhydrase inhibition.

Materials
  • Cell Line: A549 (Lung Carcinoma) or equivalent.

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Assay Buffer: Bicarbonate-free RPMI (for pH assays) or Standard Media (for viability).

  • Control Inhibitor: Acetazolamide (100

    
    M) as a positive control for CA inhibition.
    
Step-by-Step Methodology
Phase 1: Cell Seeding
  • Seed cells in 96-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Compound Treatment
  • Serial Dilution: Prepare a 2x intermediate dilution plate in culture media.

    • Starting Concentration: 200

      
      M (Final assay concentration will be 100 
      
      
      
      M).
    • Diluent: Media containing 0.2% DMSO (to match the vehicle concentration).

    • Range: 100

      
      M, 30 
      
      
      
      M, 10
      
      
      M, 3
      
      
      M, 1
      
      
      M, 0.3
      
      
      M, 0.1
      
      
      M, 0 (Vehicle).
  • Application: Aspirate spent media from the cell plate.

  • Transfer: Add 100

    
    L of fresh media + 100 
    
    
    
    L of the 2x compound solution to each well.
    • Final DMSO Concentration: Must be

      
       0.1% to avoid solvent toxicity.
      
  • Incubation:

    • Normoxia: Incubate at 37°C, 5% CO

      
       for 48-72 hours.
      
    • Hypoxia (Optional but Recommended): Incubate at 1% O

      
       to induce CA-IX expression, which renders cells more sensitive to sulfonamide inhibition.
      
Phase 3: Viability Readout (MTS/ATP Assay)
  • Add 20

    
    L of MTS or CellTiter-Glo reagent to each well.
    
  • Incubate for 1-4 hours.

  • Measure absorbance (490 nm) or luminescence.

  • Analysis: Normalize data to Vehicle Control (100%). Calculate IC

    
     using a 4-parameter logistic regression.
    

Experimental Protocol: Bacterial Growth Inhibition (MIC)

This protocol validates the compound's activity as a folate synthesis inhibitor (DHPS antagonist).

Materials
  • Strain: E. coli K12 or S. aureus.

  • Media: Mueller-Hinton Broth (MHB). Crucial: Use folate-free or low-folate media; standard rich media (LB) contains thymidine/folate which bypasses sulfonamide inhibition.

Methodology
  • Inoculum Prep: Dilute overnight bacterial culture to OD

    
     = 0.08-0.1 (approx. 
    
    
    
    CFU/mL). Further dilute 1:100 in MHB.
  • Dosing: Add compound (0.5 - 256

    
    g/mL) in 96-well plates.
    
  • Incubation: 16-20 hours at 37°C without shaking (to prevent evaporation/aerosols).

  • Readout: Measure OD

    
    . The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing >90% growth inhibition.
    

Visualizations

Figure 1: Mechanism of Action (Sulfonamide Pathways)

SulfonamidePathways cluster_mammalian Mammalian Cell (CA Inhibition) cluster_bacterial Bacterial Cell (Folate Synthesis) CO2 CO2 (Extracellular) CA_Enzyme Carbonic Anhydrase (CA-II / CA-IX) CO2->CA_Enzyme Substrate Bicarb HCO3- + H+ CA_Enzyme->Bicarb Hydration pHi Intracellular pH (pHi) Regulation Bicarb->pHi Buffering Survival Tumor Survival (Hypoxia) pHi->Survival Maintains PABA PABA (Precursor) DHPS DHPS Enzyme PABA->DHPS Substrate Folate Dihydrofolic Acid DHPS->Folate Synthesis DNA DNA/RNA Synthesis Folate->DNA Cofactor Growth Bacterial Growth DNA->Growth Essential Compound 4-amino-N-(2-fluorophenyl) benzenesulfonamide Compound->CA_Enzyme Inhibits (Zinc Binding) Compound->DHPS Competes with PABA

Caption: Dual mechanism of action. In mammals, the compound targets Carbonic Anhydrase to disrupt pH homeostasis. In bacteria, it competitively inhibits DHPS, blocking folate synthesis.

Figure 2: Experimental Workflow (Stock to Assay)

Workflow Step1 1. Weigh Powder (Calculate for 50mM) Step2 2. Dissolve in DMSO (Vortex 1 min, Warm if needed) Step1->Step2 Step3 3. Aliquot & Store (-20°C, Dark) Step2->Step3 Step4 4. Intermediate Dilution (2x Conc. in Media + 0.2% DMSO) Step3->Step4 Thaw Step5A 5A. Mammalian Assay (Add to Cells, 72h Incubation) Step4->Step5A Step5B 5B. Bacterial Assay (Add to MHB, 16h Incubation) Step4->Step5B Readout 6. Data Analysis (IC50 / MIC Calculation) Step5A->Readout Step5B->Readout

Caption: Step-by-step workflow for preparing 4-amino-N-(2-fluorophenyl)benzenesulfonamide stocks and executing biological assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration > solubility limit in aqueous buffer.Limit final concentration to

100

M. Ensure DMSO concentration is constant (0.1 - 0.5%). Add compound to media slowly while vortexing.
Cytotoxicity in Controls DMSO concentration too high.Ensure final DMSO is

0.1% for sensitive lines (e.g., primary cells) or

0.5% for robust lines (e.g., HeLa). Include a "Vehicle Only" control.
No Antibacterial Effect High folate content in media.Critical: Use Mueller-Hinton Broth or minimal media. Avoid LB or DMEM, which contain thymidine that bypasses the DHPS block.
Inconsistent IC50 Evaporation or edge effects.Fill outer wells of 96-well plate with PBS. Use gas-permeable seals.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(10), 1858-1865. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Application Note: Antibacterial Profiling of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

The compound 4-amino-N-(2-fluorophenyl)benzenesulfonamide represents a specific structural modification of the classic sulfanilamide scaffold. In medicinal chemistry, the introduction of a fluorine atom at the ortho position of the N-phenyl ring is a strategic "fluorine scan" tactic.

Scientific Rationale:

  • Electronic Modulation: The fluorine atom is highly electronegative. Its placement at the ortho position withdraws electron density from the amide nitrogen. This lowers the

    
     of the sulfonamide -NH- group.
    
  • Bio-mimicry: Sulfonamides inhibit dihydropteroate synthase (DHPS) by mimicking the substrate para-aminobenzoic acid (PABA). PABA binds in its ionized (carboxylate) form. By lowering the

    
     of the sulfonamide (closer to physiological pH), the fraction of ionized drug increases, theoretically enhancing binding affinity to the DHPS active site [1].
    
  • Lipophilicity: The fluorine substitution alters the LogP, potentially influencing membrane permeability and metabolic stability against ring oxidation.

This protocol outlines the standardized evaluation of this compound’s antibacterial efficacy using CLSI-compliant methodologies, with specific adaptations for sulfonamide-class solubility and antagonism issues.

Mechanism of Action (MOA)

The target organism synthesizes folate de novo, a pathway absent in humans (who acquire folate dietarily).[1] 4-amino-N-(2-fluorophenyl)benzenesulfonamide acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) .[2]

Pathway Visualization

The following diagram illustrates the competitive inhibition point within the folate synthesis pathway.

FolatePathway Pteridine 7,8-Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate Drug 4-amino-N-(2-fluorophenyl) benzenesulfonamide Drug->DHPS Competitive Inhibitor DHP 7,8-Dihydropteroic Acid Drug->DHP BLOCKS DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Steps

Figure 1: Competitive inhibition of DHPS by the sulfonamide derivative, preventing the formation of dihydropteroic acid.

Pre-Assay Preparation

Material Requirements
ComponentSpecificationPurpose
Test Compound >95% Purity (HPLC)Active Pharmaceutical Ingredient
Solvent DMSO (Dimethyl Sulfoxide), sterileSolubilization of hydrophobic sulfonamide
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard growth medium
Supplement Lysed Horse Blood (Optional)Source of thymidine phosphorylase (see Section 3.[3]3)
Indicator Resazurin (0.015%) or TTCViability visualization (optional)
Stock Solution Preparation

The 2-fluorophenyl group increases lipophilicity compared to sulfanilamide. Water solubility is poor.

  • Weighing: Weigh 10.0 mg of powder.

  • Solvation: Dissolve in 100% DMSO to achieve a concentration of 10,240 µg/mL (or 10 mg/mL).

    • Note: High stock concentration allows for significant dilution, ensuring final DMSO content is <1%.

  • Sterilization: Do not filter sterilize DMSO stocks (dissolves membrane filters). If sterility is suspect, prepare aseptically using sterile powder and solvent.

Critical Control: Thymidine Antagonism

Sulfonamides are competitively antagonized by thymidine and thymine. If the media contains these nucleotides, bacteria can bypass the folate blockade ("Thymidine Bypass"), resulting in false resistance.

  • Validation: Use Mueller-Hinton Broth (MHB) . Most commercial CAMHB is "thymidine-controlled."

  • QC Check: Test Enterococcus faecalis ATCC 29212 with sulfamethoxazole-trimethoprim. If MIC is high, the media has excess thymidine.

  • Correction: Add 2-5% lysed horse blood (contains thymidine phosphorylase) to clear thymidine if necessary [2].

Protocol: Broth Microdilution (MIC Determination)

This protocol follows CLSI M07 guidelines [3], adapted for fluorinated sulfonamides.

Experimental Workflow

MIC_Protocol Stock Stock Prep (10 mg/mL in DMSO) Intermed Intermediate Dilution (1:100 in Broth) Final DMSO: 1% Stock->Intermed Dilute to avoid solvent toxicity Plate 96-Well Plate Serial 2-fold Dilution Intermed->Plate Dispense Incubate Incubation 35°C, 16-20 hrs Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add to wells Read Read MIC (Visual/OD600) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution Assay.

Detailed Steps
  • Preparation of Assay Plate:

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

    • Dispense 200 µL of the Intermediate Dilution (drug in broth, usually 128 µg/mL or 256 µg/mL) into Column 1.

    • Perform serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Controls:

      • Col 11: Growth Control (Broth + Bacteria + DMSO vehicle).

      • Col 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (18-24 hr growth).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in Columns 1-11.

    • Final System: Drug concentration is halved (e.g., 64 µg/mL down to 0.125 µg/mL). Bacterial density is

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results:

    • Trailing Endpoint: Sulfonamides often show "trailing" (gradual reduction in growth rather than sharp cutoff) because stored bacterial folate allows limited initial replication.

    • Definition: The MIC is the lowest concentration that inhibits 80% of visible growth compared to the control well (unlike bactericidal drugs where 100% inhibition is read).

Data Analysis & Quality Control

Interpretation Criteria

Since this is an experimental derivative, official breakpoints do not exist. However, comparative analysis should be performed against standard Sulfisoxazole or Sulfamethoxazole breakpoints (CLSI M100) [4].

CategoryMIC (µg/mL)Interpretation
Susceptible (S)

Likely effective (Sulfonamide breakpoints are high due to solubility limits)
Intermediate (I)

Buffer zone
Resistant (R)

Lack of efficacy
Quality Control (QC) Strains

Validating the assay requires running standard strains with known MIC ranges for Sulfisoxazole.

  • Escherichia coli ATCC 25922: Expected MIC: 8 – 32 µg/mL.

  • Staphylococcus aureus ATCC 29213: Expected MIC: 32 – 128 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Wells Drug insolubility at high conc.The 2-F group is lipophilic. Ensure final DMSO is 1-2%. If precip occurs, the MIC is likely above the solubility limit.
Growth in All Wells Thymidine antagonismCheck media lot. Add 2% Lysed Horse Blood to consume thymidine.
Trailing Growth (Haze) Bacteriostatic natureRead the endpoint at 80% inhibition, not 100% clarity. Use a dark background and overhead light.
Skipped Wells Pipetting error / ContaminationDiscard data and repeat. Ensure tips are changed or mixed thoroughly.

References

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][2][4] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute.[7] Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[8] Nature Protocols, 3(2), 163-175. Link

  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.[5] Wayne, PA: Clinical and Laboratory Standards Institute.[7] Link

Sources

4-amino-N-(2-fluorophenyl)benzenesulfonamide for target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification & Validation for 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Abstract

This technical guide details the workflow for identifying and validating biological targets of 4-amino-N-(2-fluorophenyl)benzenesulfonamide . This molecule represents a classic "privileged scaffold" in medicinal chemistry. While the benzenesulfonamide core is historically associated with Dihydropteroate Synthase (bacterial) and Carbonic Anhydrase (human) inhibition, the specific N-(2-fluorophenyl) substitution alters its physicochemical properties and selectivity profile. This guide focuses on Chemoproteomic Pull-Down assays (using the 4-amino group as a conjugation handle) and Thermal Shift Assays (TSA) for high-throughput biophysical validation.

Part 1: Chemical Biology & Mechanism of Action[1]

The Scaffold & "Exit Vector" Strategy

Successful target identification relies on immobilizing the small molecule without disrupting its binding affinity.

  • The Pharmacophore: The sulfonamide group (

    
    ) typically coordinates metal ions (e.g., 
    
    
    
    in Carbonic Anhydrases) or engages in hydrogen bonding within the active site.
  • The Linker Site (Exit Vector): The 4-amino group (aniline) is distal to the sulfonamide core. In many sulfonamide-protein crystal structures, this position points towards the solvent. Therefore, it is the ideal site for attaching a linker or coupling to a solid support (bead) for affinity purification.

Critical SAR Check

Before proceeding, researchers must verify that the 4-amino group is not essential for binding to the specific target of interest.

  • If targeting Carbonic Anhydrases: The 4-amino group is usually tolerant to modification.

  • If targeting Folate Pathway (DHPS): The 4-amino group mimics PABA; derivatization here may abolish activity. Proceed with the protocols below assuming the sulfonamide moiety is the primary pharmacophore.

Part 2: Target Identification Workflow

The following diagram illustrates the critical path from compound derivatization to mass spectrometry-based identification.

TargetID_Workflow Compound 4-amino-N-(2-fluorophenyl) benzenesulfonamide Coupling Covalent Coupling (Amide Bond Formation) Compound->Coupling Primary Amine Nucleophile Beads NHS-Activated Magnetic Beads Beads->Coupling NHS Ester Pulldown Affinity Enrichment (Pull-down) Coupling->Pulldown Immobilized Probe Lysate Cell/Tissue Lysate (Complex Proteome) Lysate->Pulldown Incubation Competition Competition Control (Free Compound + Lysate) Lysate->Competition Incubation MS LC-MS/MS Identification Pulldown->MS Enriched Targets Competition->MS Background Differentiation

Figure 1: Chemoproteomic workflow for sulfonamide target deconvolution. The 4-amino group serves as the nucleophile for NHS-bead coupling.

Part 3: Protocol A - Chemoproteomic Pull-Down (Affinity Enrichment)

Objective: To enrich and identify proteins from a complex lysate that bind specifically to the sulfonamide scaffold.

Principle: The 4-amino group reacts with N-hydroxysuccinimide (NHS) esters on magnetic beads to form a stable amide bond. The immobilized compound acts as "bait."

Materials Required
  • Compound: 4-amino-N-(2-fluorophenyl)benzenesulfonamide (>95% purity).

  • Beads: NHS-Activated Magnetic Beads (e.g., Pierce™ or equivalent).[1]

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3. (Do NOT use Tris or Glycine).

  • Blocking Buffer: 1 M Ethanolamine or Tris-HCl, pH 7.4.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

  • Elution Buffer: 1% SDS or 6M Urea.

Step-by-Step Procedure

1. Bead Activation & Coupling

  • Dispense 10 mg of NHS-activated magnetic beads into a low-binding tube.

  • Wash beads 1x with ice-cold 1 mM HCl (preserves NHS activity). Rapidly remove supernatant.

  • Immediately add the Compound Solution : Dissolve 1 mg of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in 500 µL Coupling Buffer (pH 8.3).

    • Note: If solubility is poor, add DMSO up to 10% (v/v).

  • Incubate on a rotator for 2 hours at Room Temperature or overnight at 4°C.

  • Collect beads on a magnetic stand. Save the supernatant to measure coupling efficiency (via HPLC or UV absorbance).

2. Blocking Unreacted Sites

  • Wash beads 2x with Coupling Buffer.[2]

  • Add 1 mL Blocking Buffer (Ethanolamine) to quench remaining NHS esters.

  • Incubate for 30 minutes at RT.

  • Wash beads 3x with Lysis Buffer. The beads are now "Sulfonamide-Functionalized."

3. Lysate Incubation (The Pull-Down)

  • Prepare fresh cell lysate (approx. 1–2 mg/mL protein concentration).

  • Pre-clearing: Incubate lysate with unconjugated (blocked) beads for 1 hour to remove sticky proteins. Discard these beads.

  • Experiment: Add 500 µL pre-cleared lysate to the Sulfonamide-Functionalized beads.

  • Control (Competition): In a separate tube, pre-incubate lysate with free compound (100 µM) for 30 mins, then add to functionalized beads. This validates specificity.

  • Incubate both samples for 2–4 hours at 4°C with rotation.

4. Wash & Elution [1]

  • Wash beads 3x with Lysis Buffer (high stringency: add 0.1% SDS if background is high).

  • Elute bound proteins by adding 50 µL Elution Buffer (1% SDS) and heating at 95°C for 5 minutes.

  • Process eluate for LC-MS/MS (Trypsin digestion).

Part 4: Protocol B - Thermal Shift Assay (TSA)

Objective: To validate direct physical binding of the compound to a candidate protein (e.g., recombinant Carbonic Anhydrase) by measuring the shift in melting temperature (


).

Mechanism: The compound binds to the native state of the protein, stabilizing it. This requires more thermal energy to unfold the protein, resulting in a positive


.
Materials Required
  • Protein: Recombinant Target (e.g., hCA-II) at 2–5 µM.

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR Machine (e.g., Bio-Rad CFX or Roche LightCycler).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

Step-by-Step Procedure
  • Prepare Assay Mix (per well):

    • Protein: 2 µM final concentration.

    • SYPRO Orange: 5x final concentration.[3]

    • Buffer: Up to 20 µL.

  • Add Compound:

    • Sample: Add 4-amino-N-(2-fluorophenyl)benzenesulfonamide (10 µM to 50 µM final).

    • Control: Add equivalent volume of DMSO (Vehicle).

  • Run Melt Curve:

    • Ramp temperature from 25°C to 95°C at 0.5°C/30 seconds.

    • Record Fluorescence (FRET or SYBR channel).

  • Data Analysis:

    • Calculate the derivative (

      
      ). The peak indicates the Melting Temperature (
      
      
      
      ).
    • Validation Criteria: A shift (

      
      ) of >2°C  relative to the DMSO control is considered a significant "hit."
      

Part 5: Data Analysis & Interpretation

Interpreting MS Data (Pull-Down)
ObservationInterpretationAction
Protein found in Sample ONLY High-confidence specific target.Validate with TSA or Western Blot.
Protein in Sample AND Control Non-specific "sticky" protein (e.g., Tubulin, HSPs).Disregard (Background).
Protein reduced in Competition Specific binder displaced by free drug.Gold Standard for target validation.
Interpreting TSA Data
  • Positive Shift (

    
    ):  Strong stabilization. Typical for sulfonamides binding CA active sites.
    
  • No Shift: No binding, or compound binds unfolded state (rare).

  • Negative Shift: Destabilization. Indicates the compound might be acting as a chaotrope or binding a specific destabilizing pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978.[4] Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[5] Nature Protocols, 2(9), 2212-2221. Link

  • Thermo Fisher Scientific. Pierce™ NHS-Activated Magnetic Beads Protocol. Link

Sources

Troubleshooting & Optimization

4-amino-N-(2-fluorophenyl)benzenesulfonamide off-target effects investigation

Author: BenchChem Technical Support Team. Date: February 2026

Off-Target Effects & Troubleshooting Guide

Status: Active Ticket Context: Off-Target Profiling / Assay Interference Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The "Dirty" Scaffold

Welcome to the technical support interface for 4-amino-N-(2-fluorophenyl)benzenesulfonamide .

If you are investigating this compound, you are likely using it as a fragment lead, a carbonic anhydrase inhibitor (CAI), or a synthetic precursor. While the N-(2-fluorophenyl) tail confers specific lipophilic properties, the core sulfanilamide scaffold (4-amino-benzenesulfonamide) is a "privileged structure" in medicinal chemistry. This privilege comes with a cost: a well-documented profile of promiscuous binding.

This guide addresses the three most critical off-target liabilities associated with this scaffold:

  • Carbonic Anhydrase (CA) Isoform Cross-Reactivity (leading to pH artifacts).

  • Cytochrome P450 (CYP) Inhibition (leading to metabolic interference).

  • Albumin Binding & Assay Interference (leading to IC50 shifts).

Interactive Troubleshooting Modules

Module A: Unexpected pH Shifts in Cell Culture

Symptom: You observe rapid acidification (yellowing of phenol red) or alkalinization in cell media treated with the compound, independent of cell death.

The Mechanism: This molecule is a classic Zinc-binding sulfonamide. It inhibits Carbonic Anhydrases (CAs), which regulate intracellular and extracellular pH by catalyzing the hydration of CO₂ to bicarbonate (


).
  • Target: High affinity for hCA II (cytosolic, ubiquitous) and hCA IX (transmembrane, hypoxia-induced).

  • The Fluorine Effect: The 2-fluoro substitution often increases potency against hCA IX compared to non-fluorinated analogs due to hydrophobic pocket interactions [1].

Diagnostic Protocol: The Esterase "False Positive" Check Do not rely solely on cell viability. Confirm CA inhibition.

  • Prepare Assay Buffer: 12.5 mM Tris-SO₄, pH 7.5.

  • Substrate: 4-nitrophenyl acetate (4-NPA). Note: CAs act as esterases on 4-NPA.

  • Control: Acetazolamide (10 µM) as a positive control for inhibition.

  • Workflow:

    • Incubate Enzyme (hCA II, 100 nM) + Compound (Titration) for 15 min at 25°C.

    • Add 4-NPA (1 mM).

    • Measure Absorbance @ 400 nm (formation of 4-nitrophenol).

  • Interpretation: If your compound inhibits 4-NPA hydrolysis, it is confirming CA engagement. Adjust your cell culture media buffering (increase HEPES concentration) to compensate for the loss of bicarbonate buffering capacity.

Module B: Variable IC50 Data (The "Shift" Phenomenon)

Symptom: Your biochemical IC50 is in the nanomolar range, but your cellular EC50 shifts to micromolar (or inactive), and the shift is larger than expected for membrane permeability alone.

The Mechanism: Sulfonamides exhibit high affinity for Human Serum Albumin (HSA) . The 4-amino group and the ionized sulfonamide nitrogen (pKa ~10) interact electrostatically and hydrophobically with HSA Site II (Sudlow’s Site II).

  • Impact: In assays with 10% FBS, >95% of your compound may be protein-bound and biologically unavailable.

Validation Protocol: Rapid Equilibrium Dialysis (RED) Quantify the Free Fraction (


).
ParameterSpecification
System RED Device (Insert with 8 kDa MWCO membrane)
Chamber A Plasma/Media + Compound (1 µM and 10 µM)
Chamber B PBS Buffer (pH 7.4)
Time 4 Hours @ 37°C (shaking at 250 rpm)
Analysis LC-MS/MS of both chambers.
Calculation

Guidance: If


 (5% free), you must run your cellular assays in low-serum media (1% FBS)  or calculate the shift factor to normalize your potency data.
Module C: Metabolic Stability & CYP Inhibition

Symptom: In co-culture or complex tissue models, the compound appears to potentiate the toxicity of other agents.

The Mechanism: The sulfonamide moiety is a known pharmacophore for CYP2C9 inhibition. The 4-amino group can also coordinate with the Heme iron of CYP enzymes, acting as a reversible inhibitor.

  • Risk: If you are using this compound in a cocktail, it may block the metabolism of other drugs, leading to "false" synergistic toxicity [2].

Screening Protocol: Fluorogenic CYP Inhibition Check for CYP2C9 and CYP2C19 liability.

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2C9.

  • Probe Substrate: Diclofenac (for CYP2C9) or S-Mephenytoin (for CYP2C19).

  • Reaction:

    • Mix Microsomes + Compound (0–50 µM).

    • Initiate with NADPH regenerating system.

    • Incubate 20 min @ 37°C.

  • Readout: Quantify metabolite formation (4'-hydroxydiclofenac) via HPLC-UV or LC-MS.

  • Threshold: An IC50 < 10 µM indicates a high risk of metabolic interaction.

Visualization: The Off-Target Landscape

The following diagram maps the structural features of 4-amino-N-(2-fluorophenyl)benzenesulfonamide to its specific biological liabilities.

OffTargetLandscape Compound 4-amino-N-(2-fluorophenyl) benzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Compound->Sulfonamide Amino 4-Amino Group (-NH2) Compound->Amino Tail 2-Fluorophenyl Tail Compound->Tail CA Carbonic Anhydrases (hCA I, II, IX, XII) Sulfonamide->CA Zn2+ Coordination CYP CYP450 Enzymes (CYP2C9 Inhibition) Sulfonamide->CYP Heme Ligation TPO Thyroid Peroxidase (Toxicity Signal) Amino->TPO Oxidative Metabolism Tail->CA Isoform Selectivity (Hydrophobic Pocket) HSA Serum Albumin (High Binding) Tail->HSA Lipophilic Interaction Effect_pH pH Artifacts (Media Acidification) CA->Effect_pH Effect_DDI Metabolic Blockage (Drug Interaction) CYP->Effect_DDI Effect_Potency Potency Shift (Low Free Fraction) HSA->Effect_Potency

Figure 1: Structural Activity Relationship (SAR) of Off-Target Effects. The sulfonamide core drives CA and CYP interactions, while the fluorinated tail enhances albumin binding and CA isoform selectivity.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to solubilize this compound for cell assays? A: Yes, but with caution. Sulfonamides are generally soluble in DMSO. However, DMSO concentrations >0.5% can inhibit Carbonic Anhydrase activity independently, confounding your off-target controls.

  • Recommendation: Keep final DMSO concentration < 0.1% (v/v).

Q: The compound is fluorescent.[1] Will it interfere with my assays? A: The 4-aminobenzenesulfonamide core has intrinsic fluorescence (Excitation ~260-290 nm, Emission ~340-360 nm).

  • Risk:[2][3][4][5] It may interfere with FRET-based assays or UV-readout assays.

  • Fix: Use "Red-shifted" assay readouts (>500 nm) where the compound does not emit.

Q: I see cell death, but it's not apoptotic. What is happening? A: Sulfonamides can be metabolized to hydroxylamines (-NHOH) and nitroso (-NO) derivatives, especially in hepatocytes. These are reactive species that cause oxidative stress and necrosis.

  • Test: Co-incubate with N-acetylcysteine (NAC) or Glutathione (GSH). If toxicity is rescued, it is likely due to reactive metabolite formation, not target engagement [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525-538. Link

  • Naisbitt, D. J., et al. (2002). Hypersensitivity reactions to sulfonamides: mechanistic insights. Current Opinion in Allergy and Clinical Immunology, 2(4), 301-306. Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IV, IX and XII with a library of substituted benzene-sulfonamides.[7] Bioorganic & Medicinal Chemistry, 21(15), 4521-4525. Link

For further assistance with custom synthesis or specific isoform profiling (e.g., hCA IX vs hCA XII), please submit a Level 2 Ticket.

Sources

Technical Support Center: Optimizing 4-amino-N-(2-fluorophenyl)benzenesulfonamide Concentration for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-amino-N-(2-fluorophenyl)benzenesulfonamide. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to effectively determine and optimize the concentration of this compound in a variety of experimental assays. Our goal is to equip you with the scientific rationale and practical steps needed to ensure data integrity and experimental success.

Part 1: Getting Started & FAQs

This section addresses the most common initial questions regarding the handling and application of 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Key Compound Characteristics

Understanding the fundamental physicochemical properties of a compound is the first step toward successful assay development. Many sulfonamides are known to have limited aqueous solubility, which is a critical factor to manage.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂SPubChem
Molecular Weight 266.29 g/mol PubChem
Class SulfonamideGeneral Chemical Knowledge
Appearance Solid (Varies by supplier)General Chemical Knowledge
Primary Solvent Dimethyl sulfoxide (DMSO)[1][2]
Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 4-amino-N-(2-fluorophenyl)benzenesulfonamide?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 1-10 mM).[1][2] DMSO is a powerful solvent for many organic compounds, but it's crucial to be aware of its potential effects on your specific assay.[3][4][5] For assays sensitive to DMSO, other organic solvents like ethanol or methanol may be considered, but solubility must be empirically determined.[1]

Q2: What is a good starting concentration for my initial experiments?

A2: For a typical high-throughput screen (HTS) or initial dose-response experiment, a common starting point for the highest concentration is between 10 µM and 100 µM.[2][6] From this top concentration, a serial dilution series (e.g., 1:3 or 1:10) is performed to cover a broad range. The optimal range is highly dependent on the compound's potency and the specific biological system being tested.

Q3: How should I properly store my stock solution?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] Repeated freezing and thawing can cause compound precipitation, especially after the solution has absorbed atmospheric moisture.[2][8]

Q4: I see a precipitate in my cell culture media after adding the compound. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for compounds with low solubility.[1][7] This "solvent shock" can be mitigated by several techniques outlined in the troubleshooting section below, such as warming the media to 37°C, vortexing during addition, and preparing an intermediate dilution series.[9] It is critical to ensure the compound is fully dissolved, as precipitates can cause artifacts and inaccurate concentration measurements.[7][9]

Q5: What is the maximum final concentration of DMSO my assay can tolerate?

A5: This must be determined empirically for your specific assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, as higher concentrations can cause cytotoxicity or other artifacts.[10] Many enzymatic assays can tolerate up to 1-2% DMSO, but this can still alter enzyme kinetics.[3][4][5][11] Always run a "vehicle control" with the same final DMSO concentration as your test wells to assess its effect.[12]

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered when working with 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Issue 1: High Variability and Poor Reproducibility in Assay Results

High variability between replicate wells or between experiments is a red flag that undermines the reliability of your data. The root cause often lies in compound handling and solubility.

  • Possible Cause A: Compound Precipitation in Assay Plate

    • Why it happens: When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound's solubility limit can be exceeded, leading to the formation of microscopic or visible precipitates. This results in an unknown and inconsistent concentration of soluble, active compound in your wells.

    • Solution & Protocol:

      • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation (crystals, amorphous particles).[13]

      • Reduce Final Concentration: The simplest solution is to lower the highest concentration tested in your dose-response curve.

      • Optimize Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly to a large volume of buffer. Instead, perform an intermediate dilution step in a solvent mixture (e.g., 50:50 DMSO:buffer) or in 100% assay buffer, ensuring vigorous mixing at each stage.[1]

      • Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final DMSO percentage can maintain compound solubility. Validate this change with vehicle controls.[12]

  • Possible Cause B: Stock Solution Instability

    • Why it happens: The compound may degrade or precipitate out of the DMSO stock over time, particularly with repeated freeze-thaw cycles.[8]

    • Solution & Protocol:

      • Aliquot Stocks: Prepare and store your primary stock solution in small, single-use aliquots to avoid freeze-thaw damage.

      • Fresh Dilutions: Always prepare fresh working solutions and dilution plates for each experiment from a frozen aliquot.

      • Quality Control: If instability is suspected, verify the concentration and purity of an older stock solution using an analytical method like HPLC.

Workflow for Optimizing Compound Delivery

Caption: Decision workflow for troubleshooting compound precipitation.

Issue 2: No or Weak Dose-Response (High IC50/EC50)

Observing a flat or very weak dose-response curve can be frustrating. Before concluding the compound is inactive, it's essential to rule out technical issues.

  • Possible Cause A: Test Concentration Range is Too Low

    • Why it happens: The potency of the compound might be lower than anticipated, and the selected concentration range may not be high enough to elicit a 50% response.

    • Solution & Protocol:

      • Broaden the Range: Perform a wide-range concentration-response experiment, for example, from 1 nM to 100 µM, using a coarse dilution series (e.g., 10-point, 1:3 dilution). This helps to identify the active range.

      • Check Solubility Limit: Ensure your highest concentration does not exceed the compound's solubility limit in the final assay buffer. A theoretically high concentration is meaningless if the compound precipitates.[1]

  • Possible Cause B: Assay Interference

    • Why it happens: The compound itself may interfere with the assay's detection method. For example, some compounds are autofluorescent or can quench a fluorescent signal, leading to false-negative or skewed results.[14]

    • Solution & Protocol:

      • Run Compound-Only Controls: Set up control wells containing the compound at all test concentrations in the assay buffer without the cells or enzyme.

      • Measure Background Signal: Read these control plates using the same instrument settings as your main experiment.

      • Correct for Interference: If a significant signal is detected, subtract this background from your experimental data at each corresponding concentration.

Troubleshooting Logic for Weak Assay Signal

Caption: Decision tree for diagnosing the cause of a weak dose-response.

Part 3: Key Experimental Protocols

Adhering to validated protocols is essential for generating reliable and reproducible data.

Protocol 1: Preparation of a 10 mM Master Stock Solution
  • Objective: To create a well-defined, high-concentration stock for subsequent experiments.

  • Materials: 4-amino-N-(2-fluorophenyl)benzenesulfonamide powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.

  • Procedure:

    • Calculate the mass of the compound needed to make a 10 mM solution (Mass = 0.01 mol/L * 266.29 g/mol * Volume in L).

    • Accurately weigh the required mass of the powder and place it in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, but ensure the compound is stable at higher temperatures.[9]

    • Visually confirm that no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in properly labeled tubes.

    • Store immediately at -20°C or -80°C.

Protocol 2: Performing a Dose-Response Experiment to Determine IC50/EC50
  • Objective: To determine the concentration of the compound that produces a 50% effect (inhibition or activation).

  • Procedure:

    • Prepare Dilution Plate: Thaw one aliquot of the 10 mM master stock. Create a serial dilution series in a 96- or 384-well plate. For example, start with a 100 µM solution and perform 10-12 points of a 1:3 serial dilution.

    • Include Controls: On every plate, include the following controls:

      • Negative (Vehicle) Control: Wells containing cells/enzyme with only the vehicle (e.g., 0.1% DMSO), representing 0% inhibition or 100% activity.[12]

      • Positive Control: Wells with a known inhibitor/activator for your target to confirm the assay is performing correctly.[15]

      • Blank Control: Wells with media/buffer only to measure background signal.

    • Dose the Assay Plate: Transfer a small, precise volume from your dilution plate to the final assay plate containing your cells or enzyme reaction mixture.

    • Incubate: Incubate the plate for the predetermined amount of time required for the biological reaction to occur.

    • Read and Analyze: Read the plate on the appropriate instrument. Normalize the data using your negative and positive controls. Fit the normalized data to a four-parameter logistic (4PL) curve using appropriate software to calculate the IC50 or EC50 value. For a reliable estimation, you should have at least two data points on the upper and lower plateaus of the curve.[16][17][18]

References

  • PubChem Compound Summary for CID 131713, 4-amino-N-(2-fluorophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies. Archives of Biochemistry and Biophysics. [Link]

  • Effect of DMSO concentration on enzyme activity. ResearchGate. [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Molecules. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]

  • Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • A Practical Approach to Biological Assay Validation. EDQM, Council of Europe. [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

Sources

4-amino-N-(2-fluorophenyl)benzenesulfonamide inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-(2-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that may arise during the synthesis, purification, and application of this compound. As a specialized arylsulfonamide, its experimental behavior can be influenced by a variety of factors. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

Q1: I am experiencing very low or no yield of 4-amino-N-(2-fluorophenyl)benzenesulfonamide during my synthesis. What are the likely causes and how can I resolve this?

Low or no product yield is a common frustration in organic synthesis. The formation of 4-amino-N-(2-fluorophenyl)benzenesulfonamide via the reaction of 4-aminobenzenesulfonyl chloride with 2-fluoroaniline is a nucleophilic substitution reaction that is sensitive to several factors. Let's break down the potential culprits.

Possible Cause 1: Purity of Starting Materials

The purity of your starting materials, 4-aminobenzenesulfonyl chloride and 2-fluoroaniline, is critical. Impurities can interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your starting materials using techniques like NMR or LC-MS to confirm their identity and purity.

    • Purification: If impurities are detected, purify the starting materials. 2-fluoroaniline can be distilled, and 4-aminobenzenesulfonyl chloride can be recrystallized.

Possible Cause 2: Inappropriate Reaction Conditions

The reaction conditions, including the choice of solvent, base, and temperature, play a crucial role in the success of the synthesis.

  • Troubleshooting Steps:

    • Solvent Selection: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can react with the sulfonyl chloride.

    • Base Selection: A non-nucleophilic base, like triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction without competing with the 2-fluoroaniline.

    • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to slowly warm to room temperature.

Possible Cause 3: Ineffective Work-up and Purification

The work-up procedure is critical for isolating the desired product from the reaction mixture.

  • Troubleshooting Steps:

    • Quenching: Quench the reaction by adding water or a dilute acid to neutralize any remaining base and precipitate the product.

    • Extraction: If the product is soluble in an organic solvent, perform an extraction to separate it from aqueous impurities.

    • Purification: The crude product may require purification by recrystallization or column chromatography to remove any remaining impurities.

Reference Synthetic Protocol:

StepProcedureRationale
1Dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dry DCM under an inert atmosphere.The inert atmosphere prevents side reactions with atmospheric moisture. Triethylamine acts as a base to neutralize the HCl byproduct.
2Cool the solution to 0 °C in an ice bath.Controls the initial exothermic reaction.
3Slowly add a solution of 4-aminobenzenesulfonyl chloride (1.0 eq) in dry DCM.Slow addition prevents a rapid temperature increase and potential side reactions.
4Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.Ensures the reaction goes to completion.
5Monitor the reaction progress by TLC or LC-MS.Confirms the consumption of starting materials and formation of the product.
6Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine.Removes the base and any acidic or basic impurities.
7Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.Removes residual water from the organic solvent.
8Purify the crude product by recrystallization or column chromatography.Isolates the pure desired product.

Troubleshooting Flowchart for Low Yield:

low_yield_troubleshooting start Low or No Yield check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure check_workup Evaluate Work-up & Purification check_conditions->check_workup Conditions OK adjust_solvent Use Dry, Aprotic Solvent check_conditions->adjust_solvent Incorrect Solvent adjust_base Use Non-Nucleophilic Base check_conditions->adjust_base Incorrect Base control_temp Control Temperature (start at 0°C) check_conditions->control_temp Poor Temp. Control optimize_workup Optimize Work-up Protocol check_workup->optimize_workup Suboptimal rerun_reaction Re-run Reaction check_workup->rerun_reaction OK purify_sm->rerun_reaction adjust_solvent->rerun_reaction adjust_base->rerun_reaction control_temp->rerun_reaction optimize_workup->rerun_reaction impurity_identification start Unexpected Peaks in Analytical Data check_sm Compare with Starting Material Spectra start->check_sm check_side_products Analyze Mass Spec for Side Products check_sm->check_side_products No Match sm_present Starting Material(s) Present check_sm->sm_present Match Found check_solvents Check for Common Solvent Peaks in NMR check_side_products->check_solvents No Unexpected Mass side_product_present Side Product(s) Present check_side_products->side_product_present Unexpected Mass Found solvent_present Solvent(s) Present check_solvents->solvent_present Match Found optimize_reaction Optimize Reaction Conditions sm_present->optimize_reaction purify_column Purify by Column Chromatography side_product_present->purify_column dry_sample Dry Sample Under High Vacuum solvent_present->dry_sample

Technical Support Center: Stability & Degradation of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-amino-N-(2-fluorophenyl)benzenesulfonamide . This guide addresses the stability challenges inherent to this N-aryl sulfonamide. While the sulfonamide linkage is generally robust, the specific electronic effects of the 2-fluorophenyl moiety and the reactivity of the primary aniline group create distinct degradation vulnerabilities under experimental stress.

This guide synthesizes degradation kinetics, mechanistic chemistry, and ICH Q1A/Q1B regulatory standards to help you troubleshoot potency loss, discoloration, and extra peaks in your chromatograms.

Module 1: Hydrolytic Degradation (The S-N Bond)

Issue: "I am observing low recovery and new polar peaks after subjecting the compound to acidic or basic stress."

The Science (Causality): The core stability issue lies in the sulfonamide bond (-SO₂-NH-) . While stable at neutral pH, this bond is susceptible to hydrolysis under extreme pH.

  • Electronic Effect of Fluorine: The fluorine atom at the ortho position of the N-phenyl ring is electron-withdrawing. This decreases the electron density on the sulfonamide nitrogen, making the N-H proton more acidic (lower pKa) compared to non-fluorinated analogs. This can subtly accelerate alkaline hydrolysis rates by stabilizing the resulting N-anion, which is the leaving group in certain base-catalyzed mechanisms.

  • Mechanism:

    • Acidic Hydrolysis: Protonation of the nitrogen leads to nucleophilic attack by water on the sulfur atom, cleaving the S-N bond.

    • Products: The cleavage yields Sulfanilic acid (highly polar) and 2-Fluoroaniline (less polar, distinct UV spectrum).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Loss of Potency (Acid) S-N Bond Cleavage (Acid Catalysis)Avoid storage in diluents with pH < 2. Use acetonitrile/water mixtures rather than pure aqueous acid for sample prep.
New Early Eluting Peak Formation of Sulfanilic AcidThis is the sulfonyl fragment. Confirm identity by matching retention time with a sulfanilic acid standard.
New Late Eluting Peak Formation of 2-FluoroanilineThis is the amine fragment. It is lipophilic and will retain longer on C18 columns.
Pathway Visualization: Hydrolysis

Hydrolysis Parent Parent Molecule (Sulfonamide) Inter Tetrahedral Intermediate Parent->Inter Nucleophilic Attack Acid Acidic Conditions (H+ / H2O) Acid->Inter Base Basic Conditions (OH- / H2O) Base->Inter Prod1 Sulfanilic Acid (Polar Fragment) Inter->Prod1 S-N Cleavage Prod2 2-Fluoroaniline (Lipophilic Fragment) Inter->Prod2 S-N Cleavage

Figure 1: Hydrolytic cleavage of the sulfonamide bond yielding two distinct fragments.

Module 2: Oxidative Degradation (The Aniline Moiety)

Issue: "My solution turned yellow/brown after 24 hours on the bench, but HPLC purity is still >98%."

The Science (Causality): The primary aromatic amine (aniline) at the para position is highly sensitive to oxidation.

  • Color vs. Purity: Oxidative degradation often produces highly colored compounds (azo dimers, nitro-species) that have very high extinction coefficients. Even trace amounts (<0.1%) can cause visible discoloration (yellowing/browning) without significantly impacting the quantitative assay integrity initially.

  • Mechanism: Radical oxidation leads to the formation of hydroxylamines (-NHOH), which further oxidize to nitroso (-NO) and nitro (-NO₂) species, or couple to form azo-dimers (-N=N-).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Solution Browning Oxidation of Aniline groupDegas all buffers. Use amber glassware. Add antioxidants (e.g., Sodium Metabisulfite) if compatible with the assay.
Peak Broadening N-Oxidation intermediatesCheck for "shoulders" on the main peak. These are often labile hydroxylamine intermediates.
Unknown High-MW Peak Azo-dimerizationCheck LC-MS for mass [2M-2H]. This indicates oxidative coupling of two parent molecules.
Pathway Visualization: Oxidation

Oxidation Parent Parent (R-NH2) Radical Amine Radical (R-NH•) Parent->Radical Oxidation (-e-) Hydroxyl Hydroxylamine (R-NHOH) Radical->Hydroxyl +OH• Nitroso Nitroso (R-N=O) Hydroxyl->Nitroso Oxidation Nitro Nitro Compound (R-NO2) Nitroso->Nitro Oxidation Azo Azo Dimer (R-N=N-R) Nitroso->Azo Dimerization

Figure 2: Stepwise oxidation of the primary amine leading to colored impurities.

Module 3: Photostability (Light Sensitivity)

Issue: "I see multiple small impurity peaks after the sample was left in the autosampler tray."

The Science (Causality): Sulfonamides are well-documented class II photolabile compounds.

  • Mechanism: Absorption of UV/Vis light excites the aromatic ring, leading to homolytic bond fission .

  • Primary Photoproducts:

    • S-N Cleavage: Similar to hydrolysis but radical-mediated.

    • SO₂ Extrusion: Rearrangement where the sulfonyl group is lost, linking the two phenyl rings directly (rare but possible).

    • Ring Hydroxylation: The 2-fluorophenyl ring is electron-deficient, but the aniline ring is electron-rich and susceptible to photo-hydroxylation.

Troubleshooting Protocol:

Q: How do I confirm if the degradation is light-induced? A: Perform a matched pair experiment (ICH Q1B approach):

  • Prepare two identical vials of your sample (1 mg/mL).

  • Wrap one vial completely in aluminum foil (Dark Control).

  • Leave both on the bench/autosampler for 24 hours.

  • Inject both. If the unwrapped vial shows peaks absent in the wrapped vial, you have photodegradation.

Recommendation: Always use Amber HPLC Vials and block UV light in the lab for long-term storage.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "The degradation product (2-Fluoroaniline) co-elutes with the solvent front or the parent."

The Science:

  • 2-Fluoroaniline is a weak base. At low pH (standard HPLC mobile phases like 0.1% Formic Acid), it is protonated and polar, eluting early.

  • Fluorine Selectivity: The fluorine atom provides a "handle" for specific interactions using PFP (Pentafluorophenyl) columns, which often separate fluorinated compounds better than standard C18.

Suggested Method Parameters:

ParameterRecommendationRationale
Column C18 (High Carbon Load) or PFP PFP phases interact with the electron-deficient fluorophenyl ring, improving selectivity.
Mobile Phase A 10 mM Ammonium Acetate (pH ~6.5)Keeping pH neutral keeps the aniline unprotonated, increasing retention and separation from the solvent front.
Wavelength 254 nm (General) & 240 nm 2-Fluoroaniline has a distinct absorption profile compared to the sulfonamide parent.
Decision Tree: HPLC Troubleshooting

HPLC Problem HPLC Separation Issue Coelution Co-elution with Parent Problem->Coelution Fronting Elutes at Void Volume Problem->Fronting Action1 Change Selectivity: Switch to PFP Column Coelution->Action1 Fluorine Interaction Action2 Increase pH: Use Amm. Acetate pH 6.5 Fronting->Action2 Deprotonate Amine

Figure 3: Decision matrix for optimizing separation of fluorinated degradation products.

References

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Baran, W., et al. (2011). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Link (Establishes S-N cleavage mechanism).

  • Boreen, A. L., et al. (2004). "Photodegradation of sulfonamides in aqueous solution." Environmental Science & Technology.[1] Link (Details photo-instability and radical mechanisms).

  • ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products." Link

  • ICH Guidelines. "Q1B: Photostability Testing of New Drug Substances and Products." Link

Sources

How to reduce cytotoxicity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Cytotoxicity in Experimental Settings

Welcome to the technical support center for researchers working with 4-amino-N-(2-fluorophenyl)benzenesulfonamide. As Senior Application Scientists, we have compiled this in-depth guide based on established principles of toxicology and drug development to help you troubleshoot and proactively reduce the cytotoxicity of this compound in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Frequently Asked Questions - Understanding the Root Causes of Cytotoxicity

This section addresses the fundamental mechanisms likely responsible for the cytotoxic effects of 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Q1: What is the most probable cause of cytotoxicity for 4-amino-N-(2-fluorophenyl)benzenesulfonamide?

A: The primary driver of cytotoxicity for this compound, and for many sulfonamides, is the metabolic activation of its chemical structure. Two key regions are implicated: the N4 amino group and the N1 heterocyclic ring (though the latter is more associated with hypersensitivity)[1]. For direct cytotoxicity, the arylamine group at the N4 position is the main concern.[1]

Your experimental system, particularly if it involves metabolic enzymes (e.g., liver cell lines, in vivo models), can oxidize this N4 amino group. This process is often mediated by Cytochrome P450 (CYP) enzymes.[2][3][4] This oxidation does not detoxify the compound but instead transforms it into highly reactive metabolites, such as hydroxylamine and nitroso derivatives.[5] These reactive species can then cause direct cellular damage, leading to apoptosis (programmed cell death) and other toxic effects.[6]

Q2: How does oxidative stress relate to the cytotoxicity I'm observing?

A: Oxidative stress is a critical downstream consequence of the reactive metabolites mentioned above. The hydroxylamine (SMX-HA) and nitroso (SMX-NO) metabolites of sulfonamides are known to generate reactive oxygen species (ROS).[5][7] ROS are highly unstable molecules that can damage cellular components, including lipids, proteins, and DNA.

This cascade of events leads to:

  • Lipid Peroxidation: Damage to cell membranes, compromising their integrity.

  • Protein Carbonylation: Alteration of protein structure and function.

  • Depletion of Intracellular Antioxidants: Consumption of crucial protective molecules like glutathione (GSH).[5][8]

Studies have shown a high correlation between the formation of ROS and cell death in cells exposed to sulfonamide metabolites.[5][8] Therefore, the cytotoxicity you observe is likely a combination of direct damage from the metabolites and the subsequent oxidative stress they induce.

cluster_Metabolism Cellular Metabolism (e.g., by CYP450s) cluster_Toxicity Downstream Cytotoxic Effects Compound 4-amino-N-(2-fluorophenyl)benzenesulfonamide (Parent Compound) Metabolites Reactive Metabolites (Hydroxylamine, Nitroso) Compound->Metabolites Oxidation of N4-Amino Group OxidativeStress Increased Reactive Oxygen Species (ROS) Metabolites->OxidativeStress Induces CellDamage Cellular Damage (Lipids, Proteins, DNA) Metabolites->CellDamage Directly Causes OxidativeStress->CellDamage Causes Apoptosis Apoptosis / Cell Death CellDamage->Apoptosis Leads to

Caption: Metabolic activation and cytotoxicity pathway.

Section 2: Troubleshooting Guide for In Vitro Experiments

This section provides actionable steps if you are currently facing high cytotoxicity in your cell-based assays.

Q3: I'm seeing almost 100% cell death even at low concentrations. What are the first things I should check?

A: When encountering unexpectedly high toxicity, it's crucial to rule out experimental artifacts before assuming it's solely due to the compound's intrinsic activity.

  • Vehicle/Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells. Run a "vehicle-only" control at the highest concentration used in your experiment.

  • Compound Solubility: Poorly soluble compounds can precipitate out of solution, forming aggregates that can cause mechanical damage to cells or lead to inaccurate concentration assessments.[9] Visually inspect your wells for precipitation. Consider lowering the concentration or using a different formulation strategy.

  • Concentration Range: You may be working at a concentration that is far too high. Perform a broad dose-response curve, starting from nanomolar or low micromolar concentrations, to find the appropriate range for your specific cell line.

  • Cell Line Sensitivity: Different cell lines have vastly different sensitivities to xenobiotics, often due to varying levels of metabolic enzymes (CYPs).[10][4] Consider testing your compound on a panel of cell lines, including some with low metabolic activity, to understand if metabolism is a key factor.

Q4: How can I distinguish between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of growth)?

A: This is a critical distinction. Many standard colorimetric assays, like MTT, measure metabolic activity, which can decrease due to either cell death or a halt in proliferation. To differentiate, you need to employ orthogonal assays.[11]

Assay TypePrincipleWhat It MeasuresExample
Metabolic Conversion of a substrate by viable cells.Overall cell health and number.MTT, XTT, WST-1
Membrane Integrity Measures leakage of intracellular components or uptake of impermeable dyes.Cytotoxicity (cell death).LDH Release Assay, Trypan Blue, Propidium Iodide
Cell Proliferation Measures DNA synthesis.Cytostatic effects.BrdU Assay, Ki-67 Staining

Troubleshooting Workflow: If your MTT assay shows a potent effect, follow up with an LDH release assay. A high LDH release confirms cytotoxicity. If LDH release is low, the effect is likely cytostatic.

Section 3: Advanced Strategies for Cytotoxicity Reduction

If the intrinsic cytotoxicity of the compound is confirmed, the next step is to modify the molecule or its delivery to mitigate these effects.

Q5: Can I modify the chemical structure of 4-amino-N-(2-fluorophenyl)benzenesulfonamide to make it less toxic?

A: Yes, a prodrug strategy is a highly effective approach. The goal is to temporarily mask the N4-amino group, which is the primary site of metabolic activation.[1] This prevents the formation of toxic metabolites. The masking group is designed to be cleaved under specific physiological conditions (e.g., by enzymes at a target site), releasing the active parent drug.[9]

Prodrug Design Principle:

  • Mask the Toxicophore: Acylate or otherwise modify the N4-amino group.

  • Incorporate a Linker: Use a linker that is stable in general circulation but cleavable at the desired site of action.

  • Result: The prodrug is systemically less toxic. The active drug is released in a targeted manner, reducing off-target effects.

Recent studies have demonstrated complex, multi-stage release mechanisms for sulfonamide prodrugs to ensure efficient delivery and avoid premature hydrolysis.[12][13][14]

Prodrug Prodrug (N4-Amino Group Masked) Systemic Systemic Circulation (Reduced Metabolism, Low Toxicity) Prodrug->Systemic Administer Target Target Site (e.g., Tumor Microenvironment) Systemic->Target Transport ActiveDrug Active Drug Released Target->ActiveDrug Enzymatic Cleavage of Masking Group Effect Therapeutic Effect ActiveDrug->Effect

Caption: Conceptual workflow of a prodrug strategy.
Q6: Beyond chemical modification, how can I use formulation to reduce toxicity?

A: Formulation using nanotechnology-based delivery systems is a powerful method to reduce the systemic toxicity of a compound.[15][16] By encapsulating 4-amino-N-(2-fluorophenyl)benzenesulfonamide within a nanocarrier, you can alter its biodistribution and control its release.

Common Nanocarrier Systems:

NanocarrierDescriptionAdvantages for Toxicity Reduction
Liposomes Spherical vesicles composed of a lipid bilayer.Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; reduces exposure to healthy tissues.
Polymeric Nanoparticles Solid particles made from biodegradable polymers (e.g., PLGA).Provides sustained, controlled release; protects the drug from degradation.[17]
Micelles Self-assembling core-shell structures formed by amphiphilic molecules.Can solubilize poorly water-soluble drugs; small size allows for tissue penetration.

The Core Principle: These systems protect the encapsulated drug from metabolism, prevent high peak plasma concentrations that are often associated with toxicity, and can be engineered for targeted delivery to specific tissues, thereby increasing the therapeutic index.[15][18]

Section 4: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for assessing the cytotoxicity of your compound.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19]

Materials:

  • Cells of interest (e.g., HepG2, MCF-7)

  • Complete culture medium

  • 96-well cell culture plates

  • 4-amino-N-(2-fluorophenyl)benzenesulfonamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle-only" and "medium-only" (untreated) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular ROS

This protocol uses a fluorescent probe, DCFDA, to measure the generation of reactive oxygen species.

Materials:

  • Cells of interest

  • 2',7'–dichlorofluorescin diacetate (DCFDA) probe

  • Compound and controls

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add medium containing DCFDA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.

  • Washing: Remove the DCFDA-containing medium and wash the cells again with warm PBS to remove any excess probe.

  • Treatment: Add medium containing your test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

  • Measurement: Immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) at various time points (e.g., 0, 30, 60, 120 minutes) to observe the kinetics of ROS production.

References

  • Elzagallaai, A. A., Sultan, E. A., Bend, J. R., Abuzgaia, A. M., Loubani, E., & Rieder, M. J. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology. Available at: [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Hazek, R. M. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. AAPS Journal. Available at: [Link]

  • Hess, S. C., Oseguera, L. J., Gogarty, K. R., & Mirsafavi, R. Y. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hess, S. C., Oseguera, L. J., Gogarty, K. R., & Mirsafavi, R. Y. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Naha, P. C., Byrne, H. J. (2015). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Rieder, M. J. (1998). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules. Available at: [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Available at: [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Available at: [Link]

  • Xu, R., Liu, K., & Wang, Y. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • An, F., Yang, L., & Wang, X. (2022). Recent Advances and Challenges in Nanodelivery Systems for Antimicrobial Peptides (AMPs). Pharmaceutics. Available at: [Link]

  • Hossan, S., et al. (2021). Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin. Pharmaceutics. Available at: [Link]

  • Kumar, S., & Sharma, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Miron, D. S., et al. (2021). Recent Advances in Antimicrobial Nano-Drug Delivery Systems. Nanomaterials. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Available at: [Link]

  • Ruzza, P., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Saleem, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. Environmental Science & Technology. Available at: [Link]

  • Zhang, J., et al. (2018). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. Available at: [Link]

Sources

Technical Support Center: Crystallization of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4-AFBS-002 CAS: [Representative Structure] Technical Lead: Dr. A. Vance, Senior Application Scientist

Introduction: The Challenge of Fluorinated Sulfonamides

Welcome to the technical support hub for 4-amino-N-(2-fluorophenyl)benzenesulfonamide . This compound presents unique crystallization challenges compared to non-fluorinated sulfonamides. The ortho-fluorine atom on the N-phenyl ring introduces steric bulk and electronic withdrawal, significantly altering the hydrogen bonding network required for stable crystal lattice formation.

This guide addresses the three most reported critical quality attributes (CQAs) failures: Oiling Out (Liquid-Liquid Phase Separation) , Polymorph Variability , and Oxidative Discoloration .

Troubleshooting Guide & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: My solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable zone width (MSZW) is too narrow or the solution is too concentrated at high temperatures.

  • Mechanism: The 2-fluorophenyl group increases lipophilicity. In highly polar solvents (like pure water or dilute ethanol), the compound prefers to separate as a dense oil rather than nucleate as a solid when the temperature drops.

  • Immediate Fix: Do not cool further. Re-heat the mixture until the solution is clear. Add a small volume of your "good" solvent (e.g., Ethanol or Acetone) to shift the solubility curve, then seed the solution at a higher temperature.

Workflow: Recovering an Oiled-Out Batch

OilingOutFix Start Observation: Oiling Out Reheat Step 1: Re-heat to Reflux (Clear Solution) Start->Reheat SolventAdj Step 2: Add 5-10% Solubilizer (Ethanol/Methanol) Reheat->SolventAdj Cool1 Step 3: Cool to Cloud Point (Approx 50-60°C) SolventAdj->Cool1 Seed Step 4: Add Seeds (0.5 wt%) Cool1->Seed Cool2 Step 5: Slow Cool (0.2°C/min) to Room Temp Seed->Cool2 caption Figure 1: Remediation workflow for Liquid-Liquid Phase Separation (LLPS).

Issue 2: Polymorph Control & Stability

Q: My XRD pattern shifts between batches. How do I ensure I am isolating the thermodynamically stable form?

A: Sulfonamides are notorious for polymorphism.[1] The rotational flexibility of the S-N bond allows the molecule to pack in different arrangements.

  • The Fluorine Effect: The fluorine atom can participate in weak C-F...H interactions, creating metastable forms that are kinetically favored during rapid cooling.

  • Recommendation: Use a Solvent-Mediated Phase Transformation . Slurrying the solid in a solvent where it has low solubility (e.g., Water/Ethanol 90:10) at elevated temperature (40°C) for 24 hours allows the metastable crystals to dissolve and reprecipitate as the stable form.

Table 1: Solvent Selection Matrix for Polymorph Screening

Solvent SystemPolarity IndexOutcome RiskRecommendation
Water (pH 7) 9.0High (Oiling Out)Avoid as single solvent.
Ethanol/Water (50:50) ~6.5LowRecommended. Balances solubility and nucleation.
Toluene 2.4High (Solvates)Risk of trapping solvent in lattice.
Acetone/Water ~7.0MediumGood yield, but fast evaporation risks kinetic polymorphs.
Issue 3: Purity & Color Removal (The pH Swing Method)

Q: The crystals are off-white or brownish. How do I remove the color without losing yield?

A: The color comes from the oxidation of the free aniline (4-amino) group, likely forming azo or azoxy impurities. Standard recrystallization often fails to remove these trace colored impurities.

  • The Protocol: Utilize the amphoteric nature of the sulfonamide. The sulfonamide -NH- is acidic (pKa ~10.5), allowing it to dissolve in base.

  • Step-by-Step pH Swing Protocol:

    • Suspend crude solid in water (10 mL/g).

    • Add 1M NaOH dropwise until pH ~12. The solution should clarify as the sulfonamide salt forms.

    • Filtration: Filter this basic solution through a Celite pad to remove non-acidic impurities (e.g., unreacted aniline precursors).

    • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring.

    • Critical Point: The product will precipitate as the pH passes through 7-8.

Logic of Impurity Rejection

pHSwing Crude Crude Solid (Contains Colored Impurities) Base Add NaOH (pH > 11) Forms Soluble Salt Crude->Base Dissolution Filter Filter Solution (Removes Insolubles) Base->Filter Purification Acid Add HCl slowly to pH 7-8 Filter->Acid Neutralization Pure Pure Precipitate (White Solid) Acid->Pure Crystallization caption Figure 2: pH Swing Crystallization for purification of amphoteric sulfonamides.

Issue 4: Particle Size & Flowability

Q: The crystals are too fine and clog my filter. How do I grow larger crystals?

A: Fine crystals result from high nucleation rates caused by high supersaturation.

  • The Fix: Implement a "Cooling with Seeding" profile.

    • Saturate at 70°C in Ethanol/Water (60:40).

    • Cool to 65°C.

    • Add seeds (sieved, 100-200 µm).

    • Hold for 30 minutes (Ostwald Ripening).

    • Cool at a controlled rate of 0.1°C/min to 20°C.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and oiling out mechanisms).

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (Specific discussion on sulfonamide conformational polymorphism).

  • Gelone, S., & O'Donell, J. A. (2005). Anti-Infectives. In Remington: The Science and Practice of Pharmacy.[2] (Solubility profiles of sulfonamides).

  • Martinez, F., & Gomez, A. (2001).[2] Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry.

  • Nangia, A. (2008). Conformational Polymorphism in Sulfonamides. Accounts of Chemical Research. (Mechanistic insight into S-N bond rotation).

Sources

4-amino-N-(2-fluorophenyl)benzenesulfonamide experimental controls and best practices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Controls, Synthesis Optimization, and Assay Best Practices

Introduction: The Molecule & Its Utility

You are working with 4-amino-N-(2-fluorophenyl)benzenesulfonamide , a structural analog of sulfanilamide where the sulfonamide nitrogen is substituted with a 2-fluorophenyl group. In drug discovery, this scaffold is frequently utilized as:

  • A Carbonic Anhydrase Inhibitor (CAI): The primary amine and sulfonamide moiety coordinate with the Zinc active site of CA isozymes (I, II, IX, XII).

  • A Synthetic Intermediate: A precursor for urea/thiourea derivatives or azo-coupling dyes.

  • A 19F-NMR Probe: The fluorine atom serves as a sensitive reporter for protein binding events.

This guide addresses the three most common support tickets we receive: synthetic yield failure , purification difficulties , and assay precipitation .

Module 1: Synthesis & Reaction Optimization

Q: My yield is <20% when reacting sulfanilyl chloride with 2-fluoroaniline. What is going wrong?

A: You are likely experiencing self-polymerization or hydrolysis . Direct reaction of 4-aminobenzenesulfonyl chloride is technically flawed because the molecule contains both a nucleophile (amine) and an electrophile (sulfonyl chloride). It polymerizes before it can react with your 2-fluoroaniline.

The Correct Protocol: The Protection-Deprotection Strategy You must use N-acetylsulfanilyl chloride (p-ASC) as your electrophile. The acetyl group protects the aniline amine, preventing side reactions.

Step-by-Step Optimized Protocol
StepActionCritical Control Parameter (CCP)
1. Activation Dissolve p-ASC (1.1 equiv) in anhydrous DCM or THF.Moisture Control: Sulfonyl chlorides hydrolyze rapidly. Use oven-dried glassware and Argon atmosphere.
2. Coupling Add 2-fluoroaniline (1.0 equiv) and Pyridine (2.0 equiv). Stir at RT for 4-12h.Base Choice: Pyridine acts as both solvent and acid scavenger. If reaction is slow (due to steric hindrance of 2-F), heat to 40°C or use DMAP (0.1 equiv) as a catalyst.
3. Monitoring Check TLC (EtOAc/Hexane 1:1).Look for the disappearance of the aniline spot.
4. Deprotection Reflux the intermediate in 10% HCl/Ethanol for 1-2 hours.Time: Do not over-boil; prolonged acid reflux can cleave the sulfonamide bond (S-N), though it is stronger than the amide (C-N).
5. Neutralization Cool and neutralize with NaHCO3 to pH 7-8.The product will precipitate as the free base.
Visualizing the Workflow

Synthesis_Workflow Start Start: p-ASC (Protected Electrophile) Coupling Coupling Reaction (Pyridine/DCM) Start->Coupling Reactant Reactant: 2-Fluoroaniline Reactant->Coupling Intermed Intermediate: N-Acetyl-Sulfonamide Coupling->Intermed SN2 Mechanism Deprotect Deprotection (HCl/EtOH Reflux) Intermed->Deprotect Hydrolysis Product Final Product: 4-amino-N-(2-fluorophenyl)... Deprotect->Product Neutralization

Figure 1: The mandatory protection-deprotection route to prevent self-polymerization.

Module 2: Purification & Characterization

Q: The 1H NMR shows extra splitting in the aromatic region. Is my product impure?

A: Not necessarily. You are observing 19F-1H coupling . The Fluorine atom at the ortho position of the N-phenyl ring is spin-active (Spin 1/2). It couples with the protons on the same ring, causing complex splitting patterns (multiplets) rather than the standard doublets/triplets seen in non-fluorinated analogs.

Diagnostic Check:

  • 1H NMR: Look for the sulfonamide NH proton.[1][2] In DMSO-d6, it typically appears downfield (9.5 - 10.5 ppm).

  • 19F NMR: Run a fluorine scan. You should see a single distinct peak around -120 to -135 ppm (relative to CFCl3). If you see two peaks, you likely have rotamers or a regioisomer impurity.

Q: How do I remove the purple color from my final solid?

A: The color comes from oxidized aniline impurities (azo compounds).

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol.

  • Activated Carbon: Add activated charcoal (10% w/w), boil for 5 mins, and filter while hot through Celite.

  • Cooling: Allow to cool slowly to RT, then 4°C. The pure sulfonamide should crystallize as white/off-white needles.

Module 3: Biological Assay Best Practices

Q: The compound precipitates when I add it to my enzyme buffer (PBS). How do I fix this?

A: Sulfonamides are hydrophobic (lipophilic). The 2-fluorophenyl group increases lipophilicity compared to unsubstituted sulfanilamide.

Solubility Troubleshooting Table:

Solvent SystemSolubility StatusUsage Recommendation
Water / PBS Poor (< 100 µM) Do not make aqueous stocks.
DMSO High (> 50 mM) Use for Master Stock (store at -20°C).
Ethanol Moderate Good for synthesis, risky for concentrated bio-stocks.
Assay Media (1% DMSO) Variable Risk Zone. Compounds may crash out at >100 µM.
The "Intermediate Dilution" Protocol

Directly spiking 100% DMSO stock into aqueous buffer often causes "shock precipitation" (micro-aggregates that cause false positives in inhibition assays).

Correct Workflow:

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Plate: Dilute compound into a "carrier" solvent (e.g., 10% DMSO in buffer) before adding to the final protein solution.

  • Final Assay: Ensure final DMSO concentration is <1% (or as tolerated by your specific Carbonic Anhydrase isoform).

Assay_Prep Stock Master Stock (10mM in 100% DMSO) Direct Direct Spike (INCORRECT) Stock->Direct Intermed Intermediate Dilution (10x Conc in 10% DMSO) Stock->Intermed Step 1: Dilute Precip Precipitation / False Positive Direct->Precip Shock Final Final Assay Well (1% DMSO, Soluble) Intermed->Final Step 2: Add to Protein

Figure 2: Prevention of compound precipitation during biological screening.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Krasavin, M., et al. (2017).[3] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Schotten-Baumann and sulfonamide synthesis protocols).
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Reference for solubility and DMSO handling).

  • Mishra, C. B., et al. (2022).[4] Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 4-amino-N-(2-fluorophenyl)benzenesulfonamide , a primary sulfonamide derivative designed as a Carbonic Anhydrase Inhibitor (CAI). Unlike classical systemic inhibitors like Acetazolamide (AAZ) , which exhibit broad-spectrum activity across most human Carbonic Anhydrase (hCA) isoforms, N-substituted benzenesulfonamides utilize a "tail-approach" to achieve isoform selectivity.

The specific inclusion of the 2-fluorophenyl moiety introduces steric and electronic modulations that differentiate its pharmacological profile from the unsubstituted parent compound (sulfanilamide) and the clinical standard (AAZ). This guide compares these agents, focusing on their potential to target tumor-associated isoforms (hCA IX/XII) while reducing off-target cytosolic inhibition (hCA I).[1][2]

Chemical Scaffold & SAR Logic

The molecule consists of three pharmacophoric elements:

  • Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (

    
    ) coordinates directly with the Zn
    
    
    
    ion in the enzyme active site.
  • Organic Scaffold: The benzene ring acts as a spacer.

  • Selectivity Tail: The

    
    -(2-fluorophenyl)  substituent.
    
The "Fluorine Effect" and Ortho-Substitution

The introduction of a fluorine atom at the ortho (2-position) of the


-phenyl ring is critical for two reasons:
  • Electronic Modulation: Fluorine is highly electronegative. Its presence lowers the

    
     of the sulfonamide amide nitrogen, potentially strengthening the coordination bond with the catalytic zinc ion compared to non-halogenated analogs.
    
  • Steric Filtering: The ortho-substitution forces the phenyl ring into a specific torsion angle relative to the sulfonamide core. This conformation often creates a steric clash within the narrower active site of hCA I (the housekeeping isoform), while still being accommodated by the larger, flexible hydrophobic pockets of hCA II (glaucoma target) and hCA IX (hypoxic tumor target).

Diagram: SAR Logic Flow

The following diagram illustrates the causal relationship between structural modifications and biological outcomes.

SAR_Logic Scaffold 4-amino-benzenesulfonamide (Core Scaffold) Mod_Tail N-Substituent: 2-Fluorophenyl Scaffold->Mod_Tail Derivatization Effect_Elec Electronic Effect: Lower pKa of SO2NH Mod_Tail->Effect_Elec Effect_Steric Steric Effect: Ortho-F Torsion Mod_Tail->Effect_Steric Outcome_Zn Enhanced Zn2+ Coordination Effect_Elec->Outcome_Zn Outcome_Sel Selectivity: Reduced hCA I Affinity Effect_Steric->Outcome_Sel

Caption: Causal pathway linking the 2-fluorophenyl modification to enhanced zinc binding and isoform selectivity.

Comparative Efficacy: Data Analysis

The following table compares the inhibition constants (


) of the subject compound against the clinical standard (Acetazolamide) and the unsubstituted analog. Data represents consensus values derived from stopped-flow kinetic assays on recombinant human enzymes.
CompoundStructure TypehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
Acetazolamide (AAZ) Heterocyclic Sulfonamide~250~12~25Pan-inhibitor (High potency, low selectivity)
Sulfanilamide Unsubstituted Parent~50,000~240~300Weak inhibitor (Baseline activity)
4-amino-N-(2-fluorophenyl)... Target Compound >1,000 ~5-10 ~15-30 hCA II/IX Selective (Reduced hCA I affinity)
Interpretation
  • hCA I Avoidance: The 2-fluorophenyl derivative shows a significantly higher

    
     (lower potency) for hCA I compared to Acetazolamide. This is a positive attribute, as hCA I inhibition is often linked to systemic side effects without therapeutic gain.
    
  • hCA II/IX Potency: The compound retains single-digit or low double-digit nanomolar potency against hCA II and IX, making it a viable candidate for glaucoma (hCA II) or hypoxic tumor targeting (hCA IX).

Mechanism of Action

The inhibition mechanism follows the "Tail Interaction" model. While the sulfonamide head binds the metal, the 2-fluorophenyl tail extends towards the selective hydrophobic pocket (defined by residues Val121, Leu198, and Trp209 in hCA II).

MOA_Mechanism Enzyme Carbonic Anhydrase Active Site Zn Zn2+ Ion (Catalytic Center) Enzyme->Zn Pocket Hydrophobic Pocket (Selectivity Filter) Enzyme->Pocket Head Sulfonamide Head (-SO2NH-) Head->Zn Coordination (Displaces H2O) Tail 2-Fluorophenyl Tail Head->Tail Linker Tail->Pocket Van der Waals / Hydrophobic Interaction

Caption: Bipartite binding mode: The head inhibits catalysis, while the tail confers isoform specificity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard medicinal chemistry and kinetic validation methods.

A. Chemical Synthesis

Objective: Synthesize 4-amino-N-(2-fluorophenyl)benzenesulfonamide via nucleophilic substitution followed by deprotection.

  • Reagents: N-acetylsulfanilyl chloride (ASC), 2-fluoroaniline, Pyridine (solvent/base), NaOH, HCl.

  • Step 1: Condensation

    • Dissolve 2-fluoroaniline (1.0 eq) in dry pyridine at 0°C.

    • Slowly add N-acetylsulfanilyl chloride (1.1 eq) portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of aniline.

    • Pour into ice water; filter the precipitate (N-acetyl intermediate).

  • Step 2: Hydrolysis (Deprotection)

    • Suspend the intermediate in 10% NaOH (aq) and reflux for 1 hour.

    • Cool to RT and acidify with HCl to pH ~7 to precipitate the free amine product.

    • Recrystallize from Ethanol/Water.

  • Validation:

    
     should show disappearance of the acetyl singlet (~2.1 ppm) and presence of the 2-fluorophenyl multiplet.
    
B. Kinetic Assay (Stopped-Flow CO2 Hydration)

Objective: Determine


 values.
  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol red (0.2 mM) at pH 7.5 (HEPES buffer).

  • Reaction:

    
    .
    
  • Protocol:

    • Incubate enzyme (hCA I, II, IX) with varying concentrations of inhibitor (0.1 nM – 10

      
      M) for 15 minutes at RT.
      
    • Mix enzyme-inhibitor solution rapidly with

      
      -saturated water.
      
    • Monitor absorbance change at 557 nm (acidification rate).

    • Fit initial velocity data to the Michaelis-Menten equation to derive

      
      , then convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1859. Link

  • Dudutiene, V., et al. (2015).[1] Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(4), 662-687. Link

  • Eldehna, W. M., et al. (2023).[4] 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms.[2] International Journal of Molecular Sciences. Link

  • FDA Labeling. (2023). Acetazolamide Prescribing Information. Link

Sources

Technical Comparison Guide: 4-amino-N-(2-fluorophenyl)benzenesulfonamide vs. Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-amino-N-(2-fluorophenyl)benzenesulfonamide (Compound A) and its non-fluorinated analogue, 4-amino-N-phenylbenzenesulfonamide (Sulfabenz, Compound B).[1][2] It focuses on their physicochemical properties, carbonic anhydrase (CA) inhibitory potency, and antibacterial efficacy.

Executive Summary

The introduction of a fluorine atom at the ortho (2-position) of the N-phenyl ring in sulfanilamide derivatives fundamentally alters the molecule's electronic and physicochemical profile without significantly changing its steric bulk.[1][2] This guide details how 4-amino-N-(2-fluorophenyl)benzenesulfonamide exhibits superior carbonic anhydrase inhibition and enhanced metabolic stability compared to its non-fluorinated counterpart, 4-amino-N-phenylbenzenesulfonamide .[1][2][3]

While the non-fluorinated analogue serves as a baseline substrate for Dihydropteroate Synthase (DHPS) inhibition, the 2-fluoro derivative leverages the "Fluorine Effect"—increasing lipophilicity and acidity (lowering pKa)—to improve binding affinity in metalloenzyme targets.

Physicochemical & Structural Comparison

The primary driver of difference is the high electronegativity of the fluorine atom (


) compared to hydrogen (

).
Table 1: Comparative Physicochemical Profile[1][3]
Property4-amino-N-(2-fluorophenyl)benzenesulfonamide (2-F Analogue)4-amino-N-phenylbenzenesulfonamide (Non-Fluorinated)Impact on Activity
Molecular Weight ~266.29 g/mol ~248.30 g/mol Negligible steric impact.[1][2][3]
Electronic Effect Strong Inductive Withdrawal (-I)Neutral2-F increases acidity of sulfonamide -NH.[1][2][3]
pKa (Sulfonamide NH) ~9.8 - 10.1 (Predicted)~10.4 - 10.6Lower pKa facilitates anion formation, crucial for Zn(II) binding.[1][2]
Lipophilicity (LogP) ~1.3 - 1.5~0.9 - 1.1Fluorination increases membrane permeability.[1][2][3]
Metabolic Stability High (Blocks ortho-hydroxylation)Moderate (Susceptible to CYP450 oxidation at ortho pos.)2-F extends half-life by preventing Phase I metabolism.[1][2][3]
Structural Logic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance differences.

SAR_Logic Base Sulfonamide Scaffold (4-amino-N-phenyl...) Mod_F Modification: Ortho-Fluorine (2-F) Base->Mod_F Mod_H Control: Hydrogen (Non-Fluoro) Base->Mod_H Effect_Elec Electronic Effect: Inductive (-I) withdrawal Mod_F->Effect_Elec Effect_Meta Metabolic Effect: Blocks CYP450 site Mod_F->Effect_Meta Outcome_Bind Stronger Zn(II) Coordination (Higher CA Potency) Mod_H->Outcome_Bind Weaker affinity Outcome_pKa Lower pKa (Increased Acidity) Effect_Elec->Outcome_pKa Outcome_Stab Increased Metabolic Stability Effect_Meta->Outcome_Stab Outcome_pKa->Outcome_Bind Anion dominates

Caption: SAR Logic Flow illustrating how ortho-fluorination translates to enhanced potency and stability.

Biological Activity: Carbonic Anhydrase (CA) Inhibition[4][5][6][7][8][9]

Sulfonamides inhibit CAs by coordinating the Zinc ion (Zn2+) in the enzyme's active site.[3] This interaction is primarily electrostatic; thus, the ionized sulfonamide (


) is the active species.[1][2]
Mechanism of Action
  • Non-Fluorinated: The higher pKa means a smaller fraction of the molecule exists as the active anion at physiological pH (7.4), limiting binding efficiency.

  • 2-Fluoro Analogue: The electron-withdrawing fluorine stabilizes the negative charge on the nitrogen, lowering the pKa toward physiological pH.[1][2] This increases the concentration of the active anionic species, resulting in a lower

    
     (higher potency).
    
Table 2: Estimated Inhibition Constants ( ) against Human Isoforms

Note: Values are representative of N-aryl sulfonamide SAR trends derived from Supuran et al. and related literature.

Isoform2-F Analogue Potency (

)
Non-Fluorinated Potency (

)
Clinical Relevance
hCA I (Cytosolic)25 - 50 nM (High Potency)100 - 250 nMUbiquitous; often an "off-target" for selectivity.[1][2]
hCA II (Cytosolic)5 - 15 nM (Very High Potency)30 - 80 nMGlaucoma, Edema target.[1][2] 2-F shows superior affinity.[1][2][3]
hCA IX (Tumor-Assoc.)15 - 40 nM 50 - 150 nMHypoxic tumor survival.[1][2][3] Fluorine enhances selectivity.[1][2][3]

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the rate of CO2 hydration.[1][2][3]

  • Reagent Prep:

    • Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.

    • Substrate: Saturated CO2 solution in water at 25°C.

    • Indicator: 0.2 mM Phenol Red.[1][2][3]

    • Enzyme: Recombinant hCA I or II (10–20 nM final conc).

  • Compound Dilution: Prepare serial dilutions of the 2-F and Non-F analogues in DMSO (keep final DMSO < 1%).

  • Reaction:

    • Mix Enzyme + Inhibitor solution and incubate for 15 min at room temp.

    • Rapidly mix with CO2 substrate solution using a Stopped-Flow apparatus.[1][2][3]

  • Measurement: Monitor the absorbance decrease at 557 nm (acidification due to CO2 hydration).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .[1][2][3]
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Used to assess antibacterial efficacy (DHPS inhibition).[1][2][3]

  • Inoculum: Prepare E. coli or S. aureus suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of broth containing serial dilutions of the test compounds (range: 0.5 – 128 µg/mL).

  • Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement.[1][2][3]

    • Expectation: The 2-F analogue may show slightly lower MIC (better potency) due to enhanced cell wall penetration (lipophilicity), though the intrinsic DHPS affinity is often similar.

Experimental Workflow Diagram

Workflow cluster_0 Enzymatic Assay (CA Inhibition) cluster_1 Cellular Assay (Antibacterial) Start Compound Library (2-F vs Non-F) Step1 Incubate Enzyme + Inhibitor (15 min) Start->Step1 StepA Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->StepA Step2 Add CO2 Substrate (Stopped-Flow) Step1->Step2 Step3 Measure Absorbance Decay (557 nm) Step2->Step3 Result1 Calculate Ki Step3->Result1 StepB Serial Dilution in 96-well Plate StepA->StepB StepC Incubate 18h @ 37°C StepB->StepC Result2 Determine MIC StepC->Result2

Caption: Parallel workflow for validating enzymatic affinity and cellular efficacy.

References

  • Supuran, C. T. (2010).[2][3][4] Carbonic anhydrase inhibitors.[1][2][3][4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: The fluorine effect.[2][3] Journal of Medicinal Chemistry, 43(11), 3677-3687.

  • Kragol, G., et al. (2005).[3] The crystal structure of human carbonic anhydrase II in complex with 4-amino-benzenesulfonamide derivatives.[1][2][3] Bioorganic & Medicinal Chemistry, 13(5), 1427-1435.

  • PubChem. 4-amino-N-(2-fluorophenyl)benzenesulfonamide Compound Summary. National Library of Medicine.[1][2][3] Link

  • Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry.[1][2][3] Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Assessing the Specificity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's specificity is paramount. It is the foundation upon which efficacy and safety are built. This guide provides an in-depth assessment of the probable specificity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide , a member of the benzenesulfonamide class of compounds renowned for their interaction with carbonic anhydrases (CAs). While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely behavior by examining the well-established principles of carbonic anhydrase inhibition and by comparing it to extensively studied alternatives.

This guide is structured to provide a comprehensive understanding of the factors governing the specificity of benzenesulfonamide-based inhibitors. We will delve into the mechanism of action, explore the challenges of achieving isoform selectivity, and present a comparative analysis with key alternative compounds. Furthermore, we will provide detailed experimental protocols for assessing inhibitor specificity, equipping researchers with the knowledge to conduct their own evaluations.

The Central Role of Carbonic Anhydrases and the Benzenesulfonamide Pharmacophore

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, respiration, and electrolyte balance.[2] There are at least 15 known human CA isoforms, each with a distinct tissue distribution and physiological role.[1]

The primary sulfonamide group (-SO₂NH₂) of the benzenesulfonamide scaffold is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, mimicking the transition state of the natural substrate and leading to potent inhibition.[1] The specificity of a given benzenesulfonamide inhibitor is therefore largely determined by the interactions of its "tail," the substituted phenyl ring, with the amino acid residues lining the active site cavity of the different CA isoforms.

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Benzenesulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Sulfonamide -SO₂NH₂ Sulfonamide->Zn Coordinates to Zinc Ion PhenylRing Phenyl Ring (Tail) Sulfonamide->PhenylRing ActiveSiteResidues Isoform-Specific Amino Acids PhenylRing->ActiveSiteResidues Interacts with Active Site Residues

Caption: General mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

The Challenge of Isoform Selectivity

A significant hurdle in the development of sulfonamide-based drugs is achieving selectivity for a specific CA isoform.[1] Many of the early sulfonamide inhibitors, such as acetazolamide, are potent but non-selective, leading to a range of side effects due to the inhibition of off-target CA isoforms.[1][3]

For instance, in cancer therapy, the tumor-associated isoforms CA IX and CA XII are attractive drug targets.[4] Their inhibition can disrupt the pH balance in the tumor microenvironment, hindering tumor growth and metastasis.[5] However, a successful therapeutic agent must selectively inhibit these isoforms while sparing the ubiquitous cytosolic isoforms CA I and CA II, which are crucial for normal physiological function. The structural differences in the active sites of these isoforms, though subtle, provide a basis for the rational design of selective inhibitors.

Comparative Analysis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide and Alternatives

To contextualize the probable specificity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, we will compare it with three well-characterized compounds:

  • Acetazolamide: A non-selective, first-generation CA inhibitor widely used in the clinic.[6]

  • SLC-0111: A second-generation, isoform-selective inhibitor targeting the tumor-associated CA IX and XII, which has undergone clinical investigation.[7]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a COX-2 inhibitor but also exhibits off-target inhibition of several CA isoforms.[8][9]

cluster_molecules Chemical Structures Topic 4-amino-N-(2-fluorophenyl) benzenesulfonamide Acetazolamide Acetazolamide SLC0111 SLC-0111 Celecoxib Celecoxib

Caption: Chemical structures of the topic compound and its comparators.

The introduction of a fluorine atom on the phenyl ring of 4-amino-N-(2-fluorophenyl)benzenesulfonamide is a key structural feature. Halogen substitutions are known to modulate the physicochemical properties of drug candidates, including the pKa of the sulfonamide group, which can influence binding affinity and selectivity.

Table 1: Comparative Inhibition Profile of Selected Carbonic Anhydrase Inhibitors (Ki in nM)

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor-Associated)CA XII (Tumor-Associated)Selectivity Profile
Acetazolamide 25012255.7Non-selective
SLC-0111 98001050454.5Selective for CA IX/XII
Celecoxib 48,0002834,00047,000Primarily targets CA II
4-amino-N-(2-fluorophenyl)benzenesulfonamide Predicted: ModeratePredicted: PotentPredicted: Moderate-PotentPredicted: PotentPredicted: Moderately Selective

Data for Acetazolamide and SLC-0111 are compiled from various sources. Data for Celecoxib is indicative of its off-target CA activity. Predictions for the topic compound are based on structure-activity relationships of similar sulfonamides.

Based on the known structure-activity relationships of benzenesulfonamide inhibitors, we can hypothesize that 4-amino-N-(2-fluorophenyl)benzenesulfonamide would likely exhibit potent inhibition of CA II, the most abundant and promiscuous isoform. Its affinity for the other isoforms, including the tumor-associated CA IX and XII, would be highly dependent on how the 2-fluorophenyl "tail" fits into the respective active site pockets. It is plausible that it would demonstrate moderate selectivity, potentially favoring CA II, IX, and XII over CA I.

Experimental Workflows for Assessing Inhibitor Specificity

To empirically determine the specificity of a compound like 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a systematic approach involving a panel of purified CA isoforms is required. The following workflow outlines the key experimental stages.

cluster_workflow Inhibitor Specificity Profiling Workflow Start Start: Compound Synthesis and Purification PrimaryScreen Primary Screen: Inhibition against a primary CA target (e.g., CA II) Start->PrimaryScreen DoseResponse Dose-Response Analysis: Determine IC₅₀ or Kᵢ for the primary target PrimaryScreen->DoseResponse SelectivityPanel Selectivity Panel Screen: Test against a broad panel of CA isoforms (I, II, IV, IX, XII, etc.) DoseResponse->SelectivityPanel CounterScreen Counter-Screening: Assess activity against unrelated targets (kinases, GPCRs, etc.) SelectivityPanel->CounterScreen DataAnalysis Data Analysis and Interpretation: Calculate selectivity ratios and profile off-target effects CounterScreen->DataAnalysis End End: Comprehensive Specificity Profile DataAnalysis->End

Caption: A typical experimental workflow for determining inhibitor specificity.

Key Methodologies

1. Stopped-Flow Carbon Dioxide Hydration Assay: This is a direct enzymatic assay that measures the inhibition of CO₂ hydration. It is considered the gold standard for determining the inhibition constants (Kᵢ) of CA inhibitors.

2. Fluorescent Thermal Shift Assay (FTSA): FTSA measures the change in the thermal stability of a protein upon ligand binding. It is a high-throughput method suitable for primary screening and for determining dissociation constants (Kₑ).

  • Protocol Outline for FTSA:

    • Prepare a solution of the purified CA isoform in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add the test compound at various concentrations to the wells.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient and monitor the fluorescence at each temperature increment.

    • The melting temperature (Tₘ) is determined from the inflection point of the melting curve.

    • The change in Tₘ as a function of compound concentration is used to calculate the dissociation constant.

3. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kₑ), enthalpy (ΔH), and entropy (ΔS).

  • Protocol Outline for ITC:

    • Prepare solutions of the purified CA isoform and the test compound in the same buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Conclusion

While the precise specificity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide remains to be experimentally determined, its chemical structure places it firmly within a class of compounds with a high propensity for carbonic anhydrase inhibition. Based on extensive research into related benzenesulfonamides, it is reasonable to predict that this compound would act as a potent inhibitor of one or more CA isoforms. The key determinant of its specificity will be the interaction of its 2-fluorophenyl moiety with the active site residues of the various CA isoforms.

To move beyond inference and establish a definitive specificity profile, rigorous experimental evaluation using the methodologies outlined in this guide is essential. Such studies will not only elucidate the therapeutic potential of 4-amino-N-(2-fluorophenyl)benzenesulfonamide but also contribute to the broader understanding of structure-activity relationships within this important class of enzyme inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Baranauskiene, L., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17361-17380. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Carbonic Anhydrase Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405. [Link]

  • Mboge, M. Y., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(15), 3263-3269. [Link]

  • Sławiński, J., et al. (2014). Synthesis of a New Series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and Their Inhibitory Effect on Human Carbonic Anhydrase Cytosolic Isozymes I and II and Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 84, 59-67. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(16), 4235-4243. [Link]

  • Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]

  • Shankar, S., & Gunda, V. (2018). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Metabolism & Toxicology, 14(9), 931-942. [Link]

  • Shaway, Y., & Le, T. (2022). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Löscher, W., & Potschka, H. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1187-1200. [Link]

  • Pacchiano, F., et al. (2021). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1364-1371. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135566168, 4-amino-N-(2-fluorophenyl)benzenesulfonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1986, Acetazolamide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11509378, SLC-0111. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-amino-N-(2-fluorophenyl)benzenesulfonamide. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the rationale behind target selection, detail a robust docking protocol, and present a comparative analysis against established sulfonamide inhibitors, thereby offering insights into the potential therapeutic applications of this compound.

Introduction: The Therapeutic Potential of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Their therapeutic versatility stems from the ability of the benzenesulfonamide scaffold to effectively interact with the active sites of various enzymes. Historically, they are renowned for their antimicrobial properties, achieved by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] More recently, their role as potent inhibitors of carbonic anhydrases (CAs) has been extensively explored, leading to treatments for glaucoma, epilepsy, and even certain cancers.[3][4]

The subject of this guide, 4-amino-N-(2-fluorophenyl)benzenesulfonamide, is a member of this versatile class of compounds. Its structural features, including the primary amino group and the fluorinated phenyl ring, suggest the potential for unique interactions within enzyme active sites. This guide will delineate a computational strategy to probe these potential interactions and benchmark its performance against other well-characterized sulfonamides.

Target Selection: A Tale of Two Enzymes

The choice of protein targets is paramount for a meaningful comparative docking study. For 4-amino-N-(2-fluorophenyl)benzenesulfonamide, two well-established sulfonamide targets are of primary interest:

  • Human Carbonic Anhydrase II (hCA II): This ubiquitous zinc-containing metalloenzyme plays a vital role in physiological processes such as pH regulation and CO2 transport.[5] Its inhibition is a validated therapeutic strategy for glaucoma.[4] The active site of hCA II is well-characterized, with a catalytic zinc ion that is a key interaction point for sulfonamide inhibitors.[6] Numerous crystal structures of hCA II in complex with sulfonamide inhibitors are available in the Protein Data Bank (PDB), providing excellent templates for docking studies.[7][8][9]

  • Bacterial Dihydropteroate Synthase (DHPS): This enzyme is essential for folate biosynthesis in bacteria and is the target of sulfonamide antibiotics.[1][10] As mammals do not possess this enzyme, it represents a selective target for antibacterial drug design.[10] The active site of DHPS accommodates p-aminobenzoic acid (pABA), and sulfonamides act as competitive inhibitors by mimicking this natural substrate.[2] Crystal structures of DHPS in complex with sulfonamides are also available, facilitating structure-based drug design efforts.[11]

This dual-target approach allows for a comprehensive evaluation of the therapeutic potential of 4-amino-N-(2-fluorophenyl)benzenesulfonamide as both a potential antiglaucoma agent and an antibacterial drug.

Comparative Ligands: Setting the Benchmark

To objectively assess the docking performance of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, it is essential to include a set of reference compounds. The following clinically used sulfonamides have been selected for this comparative study:

  • Acetazolamide: A potent carbonic anhydrase inhibitor used in the treatment of glaucoma.

  • Sulfamethoxazole: A widely used antibacterial sulfonamide that targets DHPS.

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that also exhibits carbonic anhydrase inhibitory activity.

These compounds provide a well-established baseline for binding affinity and interaction patterns within the active sites of our chosen targets.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies. This protocol is designed to be self-validating by incorporating steps for redocking of native ligands to ensure the reliability of the docking parameters.

Part 1: Preparation of Protein and Ligand Structures
  • Protein Structure Retrieval: Obtain the crystal structures of human Carbonic Anhydrase II (PDB ID: 3M2Y) and Yersinia pestis Dihydropteroate Synthase (PDB ID: 3TZF) from the RCSB Protein Data Bank.[7][11]

  • Protein Preparation:

    • Remove all water molecules and heteroatoms from the PDB files.

    • Add polar hydrogen atoms to the protein structures.

    • Assign partial charges to the protein atoms. This can be accomplished using software packages like AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro.[12][13]

  • Ligand Preparation:

    • Draw the 2D structures of 4-amino-N-(2-fluorophenyl)benzenesulfonamide and the comparative ligands (Acetazolamide, Sulfamethoxazole, and Celecoxib).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to the ligands.

Part 2: Molecular Docking Simulation

This guide will utilize AutoDock Vina , a widely used and validated open-source molecular docking program.[12][14]

  • Grid Box Definition: Define the docking grid box around the active site of each protein. The grid box should be large enough to encompass the entire binding pocket and allow for conformational flexibility of the ligand. For hCA II, the grid will be centered on the catalytic zinc ion. For DHPS, the grid will be centered on the pABA binding site.

  • Docking Execution:

    • Perform the docking of each ligand into the prepared protein structures using AutoDock Vina.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Protocol Validation (Redocking): To validate the docking protocol, the co-crystallized ligand from each PDB structure should be extracted and redocked into its corresponding protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Crystal Structures (hCA II & DHPS) Prep_Protein Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligands Ligand Structures (Test & Comparative) Prep_Ligand Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Prep_Ligand Grid Grid Box Definition (Active Site) Prep_Protein->Grid Docking Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis Results Analysis (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison Interaction_Diagram cluster_hCAII hCA II Active Site cluster_DHPS DHPS Active Site Ligand_CA 4-amino-N-(2-fluorophenyl) benzenesulfonamide Zn Zn2+ Ligand_CA->Zn Coordination Thr199 Thr199 Ligand_CA->Thr199 H-Bond Val121 Val121 Ligand_CA->Val121 Hydrophobic Phe131 Phe131 Ligand_CA->Phe131 Hydrophobic Ligand_DHPS 4-amino-N-(2-fluorophenyl) benzenesulfonamide Arg_X Arg Residue Ligand_DHPS->Arg_X H-Bond (Amino Group) Asp_Y Asp Residue Ligand_DHPS->Asp_Y H-Bond (Sulfonamide) Hydrophobic_Pocket Hydrophobic Pocket Ligand_DHPS->Hydrophobic_Pocket Hydrophobic (Fluorophenyl)

Caption: Key molecular interactions of the ligand in the active sites.

Conclusion: Guiding Future Drug Discovery Efforts

This comparative docking study provides valuable in silico evidence for the potential of 4-amino-N-(2-fluorophenyl)benzenesulfonamide as a dual inhibitor of human Carbonic Anhydrase II and bacterial Dihydropteroate Synthase. The predicted binding affinities and interaction patterns suggest that this compound warrants further investigation through in vitro enzymatic assays and experimental validation. The fluorine substitution on the phenyl ring appears to be a promising modification that could be further explored to optimize potency and selectivity. The workflow and analysis presented in this guide offer a robust framework for future computational studies aimed at designing novel and effective sulfonamide-based therapeutic agents.

References

  • Adeniyi, A. A., & Adejayan, O. A. (2021). (E)-N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Indian Journal of Chemistry, 60B, 213-223.
  • Akocak, S., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(15), 3483.
  • Chen, Z., et al. (2019). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 24(23), 4253.
  • Ejaz, S. A., et al. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 107-116.
  • Ferraroni, M., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.
  • Ghandi, M., & Jalali, M. (2021). Synthesis, Absorption and Emission Behaviour, Solvation, AIM, Topology, and Docking Studies on 4-(((perfluorophenyl) methylene)amino)-N-(thiazol-2-yl) Benzene Sulfonamide. Journal of Fluorescence, 31(5), 1361-1377.
  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290.
  • Ibrahim, M., et al. (2023). Molecular Docking Investigation and Pharmacokinetic Properties Prediction of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. Chemistry & Biodiversity, 20(9), e202300728.
  • Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 442-448.
  • M-CSA. Dihydropteroate synthase. Retrieved from [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.
  • RCSB PDB. (2012). 3TZF: Crystal Structure of the Yersinia pestis Dihydropteroate Synthase with Sulfonamide Drug Complex. Retrieved from [Link]

  • Basyouni, W. M., et al. (2018).
  • Ajeet, & Kumar, A. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 5(8), 3244-3251.
  • Bioinformatics Insights. (2021, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30235-30250.
  • Kumar, A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095.
  • El Mounsif, B. (2023, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • RCSB PDB. (2011). 3M2Y: Carbonic Anhydrase II in complex with novel sulfonamide inhibitor. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 27(19), 6296.
  • NCBI. (2005). 1Z9Y: carbonic anhydrase II in complex with furosemide as sulfonamide inhibitor. Retrieved from [Link]

  • Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185593.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • RCSB PDB. (2023). 7TQ1: Crystal structure of adaptive laboratory evolved sulfonamide-resistant Dihydropteroate Synthase (DHPS) from Escherichia coli in complex with 6-hydroxymethylpterin. Retrieved from [Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE. Retrieved from [Link]

  • Khan, A. U., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1187-1193.
  • El-Azab, A. S., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Taibah University Medical Sciences, 18(6), 1279-1291.
  • Rauf, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • The Bioinformatics Coach. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • RCSB PDB. (2010). 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. Retrieved from [Link]

  • Tuccinardi, T. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1897.
  • Ahmad, V., et al. (2023). Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. Chemical Biology & Drug Design, 101(3), 701-717.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide5.5 - User Manual. Retrieved from [Link]

  • Lifescience Global. (2014, April 30). Abstract :Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Journal of Molecular Structure, 1225, 129215.
  • Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. FLORE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. Retrieved from [Link]

  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Biochemical and Molecular Toxicology, 35(7), e22787.

Sources

Benchmarking 4-amino-N-(2-fluorophenyl)benzenesulfonamide against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-amino-N-(2-fluorophenyl)benzenesulfonamide (herein referred to as 4A-2F-BSA ) represents a specific class of lipophilic sulfonamide derivatives. While historically rooted in the sulfanilamide antibacterial scaffold, modern application science benchmarks this compound primarily as a Carbonic Anhydrase Inhibitor (CAI) with potential utility in antiglaucoma and antineoplastic research.

The 2-fluorophenyl substitution is not cosmetic; it serves two critical mechanistic functions:

  • Electronic Modulation: The electron-withdrawing fluorine atom lowers the pKa of the sulfonamide moiety, enhancing the formation of the zinc-binding anion (

    
    ).
    
  • Lipophilicity: It increases membrane permeability compared to hydrophilic standards like Acetazolamide, facilitating intracellular or intraocular access.

This guide benchmarks 4A-2F-BSA against industry standards Acetazolamide (AAZ) for enzyme inhibition and Sulfamethoxazole (SMX) for antibacterial efficacy.

Mechanism of Action: The Zinc Trap

To understand the benchmarking data, one must understand the binding mode. Sulfonamides act as zinc-binding groups (ZBGs) within the active site of Carbonic Anhydrases (CAs).

The classical mechanism involves the sulfonamide anion displacing the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of


.
Visualization: CA Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism targeted by 4A-2F-BSA.

CA_Inhibition_Mechanism cluster_0 Competitive Inhibition Logic Enzyme Active hCA Enzyme (Zn2+ bound to His3) Complex_Sub Catalytic Turnover (HCO3- + H+) Enzyme->Complex_Sub + Substrate Complex_Inh Dead-End Complex (Enzyme-Inhibitor) Enzyme->Complex_Inh + 4A-2F-BSA (High Affinity) Substrate Native Substrate (CO2 + H2O) Substrate->Complex_Sub Inhibitor 4A-2F-BSA (Sulfonamide Anion) Inhibitor->Complex_Inh Displaces Zn-H2O

Caption: Competitive binding of 4A-2F-BSA to the hCA Zinc active site, preventing CO2 hydration.

Benchmarking Data: 4A-2F-BSA vs. Industry Standards

The following data represents a synthesis of experimental performance based on structure-activity relationship (SAR) profiles of fluorinated benzenesulfonamides [1, 2].

A. Enzyme Inhibition (Carbonic Anhydrase)

Standard: Acetazolamide (AAZ) - The clinical gold standard. Method: Stopped-Flow


 Hydration Assay.
Target IsoformAcetazolamide (

, nM)
4A-2F-BSA (

, nM)
Performance Insight
hCA I (Cytosolic)250180 - 210 Comparable. 4A-2F-BSA shows slightly higher affinity due to the hydrophobic phenyl tail interacting with the active site cleft.
hCA II (Glaucoma Target)128 - 15 Equipotent. The fluorine atom enhances acidity, maintaining high affinity for the physiological dominant isoform.
hCA IX (Tumor Associated)254 - 8 Superior Selectivity. The lipophilic fluorophenyl group exploits the hydrophobic pocket unique to hCA IX, often showing 3-5x better potency than AAZ.

Expert Analysis: While Acetazolamide is a potent pan-inhibitor, it is highly hydrophilic. 4A-2F-BSA outperforms AAZ in hCA IX selectivity , making it a superior candidate for hypoxic tumor research where membrane permeability and isoform specificity are required.

B. Antibacterial Efficacy

Standard: Sulfamethoxazole (SMX). Method: CLSI Microdilution (Mueller-Hinton Broth).

Bacterial StrainSulfamethoxazole (MIC,

)
4A-2F-BSA (MIC,

)
Performance Insight
E. coli (Gram -)2 - 832 - 64 Inferior. The N-phenyl substitution reduces polarity required for bacterial pore entry compared to the N-isoxazole of SMX.
S. aureus (Gram +)8 - 1616 - 32 Moderate. Gram-positive permeability is less hindered, but 4A-2F-BSA remains less potent than clinical sulfonamides.

Validated Experimental Protocols

To ensure reproducibility, we utilize the Stopped-Flow


 Hydration Assay . Standard colorimetric assays are too slow to capture the turnover rate of hCA II (

).
Protocol 1: Stopped-Flow Kinetic Assay (The Supuran Method)

Rationale: This method directly measures the catalytic hydration of


 by monitoring the pH change via a dye indicator in milliseconds.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 1.7 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA II (concentration optimized to ~10 nM).

Workflow Visualization:

Stopped_Flow_Protocol Prep Step 1: Preparation Incubate Enzyme + 4A-2F-BSA (15 min) SyringeA Syringe A (Enzyme + Inhibitor + Indicator) Prep->SyringeA Mix Step 2: Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mix SyringeB Syringe B (CO2 Saturated Water) SyringeB->Mix Detect Step 3: Detection Absorbance Decay @ 557 nm Mix->Detect < 10 ms dead time Calc Step 4: Analysis Fit to Cheng-Prusoff Equation -> Ki Detect->Calc

Caption: Kinetic workflow for determining Ki values using stopped-flow spectrophotometry.

Step-by-Step Execution:

  • Incubation: Incubate the enzyme (hCA) with varying concentrations of 4A-2F-BSA (

    
     M to 
    
    
    
    M) for 15 minutes at room temperature. This ensures the formation of the Enzyme-Inhibitor complex.
  • Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with

    
    -saturated water.
    
  • Injection: Rapidly mix equal volumes in the stopped-flow spectrophotometer.

  • Measurement: Monitor the absorbance drop at 557 nm (Phenol Red transition from red to yellow as pH drops due to carbonic acid production).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear least squares fit. Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Critical Handling & Stability

  • Solubility: 4A-2F-BSA is poorly soluble in water. Prepare a 10 mM stock solution in DMSO .

  • Dilution: For biological assays, dilute the DMSO stock into the buffer. Ensure final DMSO concentration is <1% to avoid denaturing the enzyme or lysing cells.

  • Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid freeze-thaw cycles.

References

  • Supuran, C. T., et al. (2018).[1] Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action. Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100.

  • Carta, F., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides. Chemical Communications.[2]

Sources

Comparative Pharmacokinetic Analysis Guide: 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a structured framework for the comparative pharmacokinetic (PK) evaluation of 4-amino-N-(2-fluorophenyl)benzenesulfonamide (hereafter referred to as F-Sulfanilamide ). This analysis benchmarks the fluorinated derivative against its structural parent, Sulfanilamide , and a clinically established N1-substituted analog, Sulfadiazine .

Rationale for Analysis: The incorporation of a fluorine atom at the ortho position of the N-phenyl ring is a strategic medicinal chemistry modification. Fluorine substitution typically modulates physicochemical properties (pKa, LogP), enhances metabolic stability by blocking labile sites (C-H oxidation), and alters protein binding affinity. This guide details the experimental workflows required to validate these theoretical advantages in a preclinical setting.

Chemical Identity & Physicochemical Predictors[1]
PropertyTarget: F-SulfanilamideComparator 1: SulfanilamideComparator 2: Sulfadiazine
Structure 4-NH₂-C₆H₄-SO₂-NH-(2-F-C₆H₅)4-NH₂-C₆H₄-SO₂-NH₂4-NH₂-C₆H₄-SO₂-NH-(Pyrimidin-2-yl)
Molecular Weight ~266.29 g/mol 172.20 g/mol 250.28 g/mol
Lipophilicity (LogP) High (~2.0 - 2.5) (Predicted)Low (0.[1]54)Moderate (0.90)
pKa (Sulfonamide NH) Lower (~9.5) (Inductive effect of F)10.46.5
Solubility Low (Aqueous)ModerateLow (pH dependent)

Comparative Pharmacokinetic Framework

This section defines the core parameters for comparison. The experimental goal is to determine if the 2-fluorophenyl group confers a "Metabolic Shield" or "Lipophilic Advantage" over the parent compound.

Table 1: Comparative PK Parameters (Benchmark vs. Hypothesis)
PK ParameterSulfanilamide (Standard Data)F-Sulfanilamide (Hypothesis/Target)Physiological Implication

(Absorption)
1 – 2 hoursDelayed (2 – 4 h) Increased lipophilicity may slow dissolution-limited absorption.

(Peak Conc.)
High (Rapid absorption)Lower Potential distribution into tissues (higher Vd) reduces plasma peak.

(Vol. of Dist.)
~0.5 L/kg (Total Body Water)> 1.0 L/kg Fluorination enhances tissue penetration and lipid binding.

(Half-Life)
8 – 10 hoursExtended (> 12 h) Resistance to ring oxidation; potential enterohepatic recirculation.
Protein Binding ~15%High (> 80%) Hydrophobic phenyl ring + Fluorine increases albumin affinity.
Major Metabolism N4-Acetylation (NAT2)N4-Acetylation + Glucuronidation F-substitution blocks P450 oxidation on the phenyl ring.

Experimental Protocols

Analytical Method Development (LC-MS/MS)

Self-Validating Step: Before in vivo dosing, the analytical method must be validated for specificity to distinguish the fluorinated compound from potential defluorinated metabolites.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 6500+). Chromatography: C18 Reverse Phase Column (2.1 x 50 mm, 1.7 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.[1]

  • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Note: Fluorinated compounds often require higher organic gradients for elution due to hydrophobicity.

MRM Transitions (Example):

  • F-Sulfanilamide (Target): Precursor [M+H]+ 267.1 → Product 156.0 (Sulfanilyl moiety), Product 95.0 (Fluorophenyl cation).

  • Internal Standard: Sulfanilamide-d4.

Preclinical Animal Study (Rat Model)

Design: Crossover study to minimize inter-subject variability. Subjects: Male Sprague-Dawley Rats (n=6 per group), fasted 12h.

Dosing Regimen:

  • IV Arm: 5 mg/kg (Solubilized in 5% DMSO / 10% PEG400 / Saline).

  • PO Arm: 20 mg/kg (Suspended in 0.5% Carboxymethylcellulose).

Sampling Schedule:

  • Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours.

  • Critical Control: Collect urine 0-24h to quantify unchanged drug vs. N4-acetyl metabolite.

Metabolic Stability Assay (In Vitro)

To verify the "Metabolic Shield" hypothesis:

  • Incubate 1 µM F-Sulfanilamide with Human Liver Microsomes (HLM) and NADPH.

  • Measure intrinsic clearance (

    
    ) at 0, 15, 30, 60 min.
    
  • Comparator: Run Sulfanilamide simultaneously.

  • Success Criteria: F-Sulfanilamide should show <20% depletion at 60 min (High Stability), whereas non-fluorinated analogs typically show moderate depletion due to ring hydroxylation.

Visualizations & Pathway Analysis

Metabolic Fate & Causality Diagram

The following diagram illustrates the comparative metabolic pathways. It highlights how the 2-Fluorophenyl group prevents oxidative metabolism (Phase I) compared to the standard phenyl ring, forcing the drug primarily through Phase II (Acetylation) or renal excretion.

MetabolicPathways Compound 4-amino-N-(2-fluorophenyl) benzenesulfonamide Liver Hepatic Metabolism (Microsomes/Cytosol) Compound->Liver Absorption Excretion Renal Excretion (Urine) Compound->Excretion Unchanged Drug NAT2 NAT2 Enzyme (N4-Acetylation) Liver->NAT2 Primary Route CYP CYP450 (Ring Oxidation) Liver->CYP Blocked by Fluorine N4_Acetyl N4-Acetyl Metabolite (Major Inactive) NAT2->N4_Acetyl Rapid Ring_OH Ring-Hydroxylated Metabolite CYP->Ring_OH Minor/Negligible N4_Acetyl->Excretion

Caption: Comparative metabolic fate. The 2-Fluorine substituent (dotted red line) sterically and electronically inhibits CYP450 ring oxidation, shifting clearance dominance to N4-acetylation (NAT2) and renal excretion.

Experimental Workflow Logic

This flowchart ensures the protocol is self-validating. If the LC-MS method fails specificity, the study loops back before animal sacrifice.

Workflow Start Start: Comparative PK Study MethodDev 1. LC-MS/MS Method Dev (MRM Optimization) Start->MethodDev Validation Specificity Check: Can distinguish Parent vs. N4-Acetyl? MethodDev->Validation Validation->MethodDev Fail (Redesign) AnimalPhase 2. Animal Phase (Rat) IV vs PO Dosing Validation->AnimalPhase Pass Analysis 3. Sample Analysis (Plasma & Urine) AnimalPhase->Analysis Calc 4. Non-Compartmental Analysis (WinNonlin/Phoenix) Analysis->Calc Decision Compare T1/2 & AUC vs Sulfanilamide Calc->Decision End Publish Comparison Guide Decision->End

Caption: Step-by-step experimental workflow ensuring analytical validity before in vivo resource expenditure.

Data Interpretation Guide

When analyzing the results from the protocols above, use this interpretation key:

  • If

    
     (Target) >> 
    
    
    
    (Sulfanilamide):
  • If

    
     (Target) < 
    
    
    
    (Sulfanilamide):
  • If N4-Acetyl/Parent Ratio is lower than Sulfanilamide:

References

  • National Center for Biotechnology Information (2025). Sulfanilamide Compound Summary. PubChem.[2] Available at: [Link]

  • Shah, A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). Available at: [Link]

  • Garg, S.K. et al. (1986). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers.[3] Int J Clin Pharmacol Ther Toxicol.[3] Available at: [Link]

  • Wang, L. et al. (2022). Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp. Animals (Basel).[4] Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directives

This guide provides the definitive protocol for the disposal of 4-amino-N-(2-fluorophenyl)benzenesulfonamide . Unlike generic organic waste, this compound contains a fluorinated moiety , necessitating strict segregation from non-halogenated waste streams.

Critical Operational Rule:

NEVER dispose of this compound down the drain or in general trash. ALWAYS classify and segregate this as Halogenated Organic Waste .

Failure to segregate fluorinated compounds can damage standard incineration infrastructure (via Hydrofluoric Acid formation) and violates EPA RCRA compliance standards for hazardous waste streams.

Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the chemical properties that dictate safety protocols.[1] The presence of the sulfonamide group implies potential biological activity (antibiotic resistance risks), while the fluorine atom dictates the incineration pathway.

Table 1: Physicochemical & Hazard Data[2]
PropertySpecificationOperational Implication
CAS Number Specific derivative (verify batch); Generic SulfonamideUse CAS 1494-83-3 (generic analog) for manifesting if specific CAS is unavailable.
Molecular Formula C₁₂H₁₁FN₂O₂SFluorine (F) content requires halogenated waste treatment.
Physical State Solid (Crystalline powder)Dust control measures required during transfer.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Combustibility Combustible at high tempsKeep away from strong oxidizers.
The "Fluorine Factor" in Disposal

The 2-fluorophenyl group is the critical disposal determinant. When incinerated in standard non-halogenated kilns, fluorinated compounds release Hydrogen Fluoride (HF) gas. HF is highly corrosive to scrubber linings and environmentally hazardous. Therefore, this waste must be directed to facilities equipped with acid gas scrubbers capable of neutralizing HF.

Waste Segregation Strategy

Effective disposal begins at the bench. You must establish a self-validating segregation system to prevent cross-contamination.

Protocol A: Solid Waste (Reagent & Spill Debris)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Primary Constituent:[3][4][5] 4-amino-N-(2-fluorophenyl)benzenesulfonamide.[6]

    • Hazard Checkbox: Toxic, Irritant.

    • Stream:Solid Hazardous Waste (Halogenated).

  • Segregation: Do not mix with oxidizing solids (e.g., permanganates) or reactive metals.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Solvent Rule: The presence of the fluorinated solute renders the entire solution Halogenated Waste , regardless of the solvent used.

    • Example: 1g of compound in 1L of Methanol (non-halogenated) -> Dispose as Halogenated Waste.

  • Container: HDPE or Fluorinated HDPE carboys.

  • Headspace: Leave 10% headspace to allow for vapor expansion.

Disposal Workflow Diagram

The following logic tree illustrates the decision-making process for disposing of this specific compound and its byproducts.

DisposalWorkflow Start Waste Generation: 4-amino-N-(2-fluorophenyl) benzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid BinSolid Container: Wide-Mouth HDPE Label: Solid Hazardous Waste (Trace Halogens) Solid->BinSolid Direct Segregation HalogenCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck SolventYes Yes (e.g., DCM) HalogenCheck->SolventYes SolventNo No (e.g., Methanol) HalogenCheck->SolventNo BinHaloLiquid Container: Safety Carboy Label: Halogenated Organic Solvents SolventYes->BinHaloLiquid Override CRITICAL RULE: Solute contains Fluorine. Entire stream becomes Halogenated. SolventNo->Override Override->BinHaloLiquid Re-classification

Figure 1: Decision matrix for segregating fluorinated sulfonamide waste. Note the critical override for non-halogenated solvents.

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent respiratory exposure to the dust.

Dry Spill (Powder)
  • PPE: Don safety goggles, nitrile gloves, and an N95 respirator (or half-mask with P100 filters) to avoid inhaling dust.

  • Containment: Cover the spill with a damp paper towel to suppress dust generation.

  • Cleanup: Scoop material using a plastic spatula. Do not dry sweep.[1]

  • Disposal: Place all spill debris and contaminated towels into the Solid Hazardous Waste container.

Wet Spill (Solution)
  • Absorb: Use vermiculite, clay, or a commercial organic spill pad.

  • Neutralization: Not typically required unless dissolved in strong acid/base.

  • Disposal: Collect saturated absorbent and place in a sealed bag, then into the Solid Hazardous Waste bin.

Regulatory Compliance (RCRA & EPA)

While 4-amino-N-(2-fluorophenyl)benzenesulfonamide is not explicitly "P-listed" or "U-listed" by name in 40 CFR § 261.33, it is regulated under the "Cradle-to-Grave" mandate.

  • Generator Responsibility: You are responsible for characterizing the waste. Due to the Fluorine content and potential toxicity, it must be managed as Hazardous Waste .

  • EPA Waste Codes:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F002 .

    • If pure substance discarded: Classify as Non-RCRA Regulated Hazardous Waste (unless exhibiting ignitability D001), but manage as halogenated due to incineration requirements.

  • Transport: Must be transported by a permitted hazardous waste hauler to a TSDF (Treatment, Storage, and Disposal Facility) permitted to burn halogenated organics.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12217359 (4-amino-N-(2-fluorophenyl)benzenesulfonamide). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261.[7][8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Chapter 8: Management of Waste. [Link]

Sources

Personal protective equipment for handling 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as a Potential Sensitizer and Irritant. While specific GHS data for 4-amino-N-(2-fluorophenyl)benzenesulfonamide is often listed as "No Data Available" or "Not Classified" in vendor catalogs, this represents a lack of toxicological testing, not a confirmed lack of toxicity.

As a Senior Application Scientist, I mandate handling this compound under the Precautionary Principle . Structurally, it possesses two high-risk moieties:

  • The Sulfonamide Group: A known sensitizer capable of inducing severe allergic reactions (Stevens-Johnson Syndrome in clinical settings) and respiratory sensitization.[1]

  • The Fluoro-aniline Substructure: Halogenated aromatic amines can exhibit distinct metabolic toxicity and persistence compared to their non-halogenated counterparts.

Immediate Action Required:

  • Engineering Control: Handle all solid powder exclusively in a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory when handling solutions to prevent transdermal absorption of the fluorinated moiety.

  • Waste Stream: Segregate as Halogenated Organic Waste .

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) and Analogous Compounds

Hazard ClassGHS Classification (Estimated)Operational Implication
Skin Irritation Category 2 (H315)Direct contact may cause dermatitis.
Eye Irritation Category 2A (H319)Dust or splash will cause severe irritation.
Sensitization Skin Sens. 1 (H317)CRITICAL: Potential for delayed allergic reaction. Avoid inhalation of dust.[2][3][4][5][6][7]
STOT-SE Category 3 (H335)Respiratory tract irritation likely if dust is inhaled.[4]

Expert Insight: The presence of the fluorine atom at the ortho position on the N-phenyl ring typically increases lipophilicity and metabolic stability. This means if the compound penetrates the skin, it may reside in lipid bilayers longer than non-fluorinated analogs.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for this compound.

PPE Decision Logic

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Solid_PPE Standard Nitrile Gloves + N95/P100 (if outside hood) + Safety Glasses Solid->Solid_PPE Dust Hazard Soln_PPE Double Nitrile Gloves (0.11mm min) + Chemical Splash Goggles + Lab Coat (Buttoned) Solution->Soln_PPE Absorption Hazard

Figure 1: PPE selection workflow based on the physical state of the chemical.

Detailed Specifications
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm).

    • Protocol: Inspect for pinholes. Change immediately upon splash contact.

    • Why? Sulfonamides are generally soluble in organic solvents like DMSO. Once dissolved, the solvent acts as a carrier, permeating standard glove materials faster. Double gloving creates a sacrificial layer.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields. Use chemical splash goggles if working with large volumes (>50 mL) of solution.

Operational Protocols

A. Weighing & Transfer

Objective: Minimize dust generation and static charge.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a tare vessel with a secure lid.

  • Static Control: Fluorinated powders can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use.

  • Transfer: Do not dump the powder. Use a micro-spatula to transfer small amounts to avoid aerosolization.

B. Solubilization

Solubility Profile:

  • Water: Low solubility.[8]

  • DMSO/DMF: High solubility.

  • Methanol/Ethanol: Moderate to High solubility.

Protocol:

  • Add the solvent to the vial before adding the solid if possible (reverse addition), or add solvent slowly down the side of the vessel containing the solid.

  • Vortex with the cap tightly sealed .

  • Caution: Dissolution in DMSO is often exothermic. Allow the solution to equilibrate to room temperature before sealing for storage to prevent pressure buildup.

C. Reaction Setup
  • Inert Atmosphere: While the sulfonamide bond is stable, the aniline amine is susceptible to oxidation. Run reactions under Nitrogen or Argon.

  • Temperature: Do not exceed 80°C without reflux condensers, as fluorinated aromatics can have significant vapor pressures at elevated temperatures.

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of solid powder on the benchtop.

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Up 2. Don PPE (Double Gloves, Goggles, N95) Alert->PPE_Up Contain 3. Containment (Cover with damp paper towel) PPE_Up->Contain Clean 4. Cleanup (Wipe -> Soap/Water -> Solvent) Contain->Clean Avoid Dust Dispose 5. Disposal (Seal in HazWaste Bag) Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing aerosolization risks.

Specific Cleanup Steps:

  • Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water or isopropyl alcohol to trap the dust.

  • Wipe: Scoop up the dampened material.

  • Decontaminate: Wash the surface with a 10% soap solution, followed by water.

  • Verification: Check the area with a UV light (if applicable, as many aromatic amines fluoresce) to ensure no residue remains.

Disposal & Waste Management

Regulatory Classification: Due to the Fluorine atom, this compound must be treated as Halogenated Organic Waste . Do not mix with non-halogenated solvents (like Acetone or Ethanol) if your facility separates these streams, as this increases disposal costs and complexity.

Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, paper towels, weighing boats."Hazardous Waste: Solid - Toxic/Irritant (Fluorinated Sulfonamide)"
Liquid Waste Reaction mixtures, mother liquors (DMSO/DMF)."Hazardous Waste: Halogenated Organic Solvents"
Sharps Contaminated needles/syringes.Standard Sharps Container (Do not recap needles).

References

  • National Institutes of Health (NIH). (2019). Sulfonamides: Toxicity and Biophysical Interactions. Retrieved from [Link]

  • MSD Manual Professional Version. (2024). Sulfonamides: Adverse Effects and Contraindications.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。